Product packaging for Methyl 1-methylpyrrole-2-carboxylate(Cat. No.:CAS No. 37619-24-2)

Methyl 1-methylpyrrole-2-carboxylate

Cat. No.: B1267042
CAS No.: 37619-24-2
M. Wt: 139.15 g/mol
InChI Key: APHVGKYWHWFAQV-UHFFFAOYSA-N
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Description

Methyl 1-methylpyrrole-2-carboxylate is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B1267042 Methyl 1-methylpyrrole-2-carboxylate CAS No. 37619-24-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-8-5-3-4-6(8)7(9)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHVGKYWHWFAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191055
Record name Methyl 1-methylpyrrole-2-carboxylate
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Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37619-24-2
Record name Methyl 1-methylpyrrole-2-carboxylate
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Record name Methyl 1-methylpyrrole-2-carboxylate
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Record name Methyl 1-methylpyrrole-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 1-methylpyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details a plausible synthetic pathway via Fischer esterification of its carboxylic acid precursor, including a step-by-step experimental protocol. Furthermore, it presents a thorough characterization of the title compound, summarizing its physicochemical and spectroscopic properties in clearly structured tables. The guide is supplemented with visual diagrams to elucidate the experimental workflow, adhering to specified formatting guidelines for clarity and technical accuracy.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that are integral to a vast array of biologically active molecules and functional materials. The strategic functionalization of the pyrrole ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This compound (CAS No: 37619-24-2) is a derivative that serves as a valuable building block in the synthesis of more complex molecular architectures. Its structure, featuring both an N-methyl group and a methyl ester at the 2-position, offers distinct reactivity and potential for further chemical modification. This guide outlines a common and effective method for its preparation and provides a detailed analysis of its characteristic properties.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid, 1-methylpyrrole-2-carboxylic acid. The Fischer esterification, a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol, is a well-established method for this transformation.

Synthetic Pathway

The overall synthetic scheme involves a two-step process, starting from commercially available starting materials. The first step would be the synthesis of the precursor, 1-methylpyrrole-2-carboxylic acid, followed by its esterification to the desired product. However, as 1-methylpyrrole-2-carboxylic acid is also commercially available, this guide will focus on the final esterification step.

Step 1: Fischer Esterification

1-Methylpyrrole-2-carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄), to yield this compound. The use of excess methanol helps to drive the equilibrium towards the product side.

Experimental Protocol: Fischer Esterification

This protocol is based on established Fischer esterification procedures.[1]

Materials:

  • 1-Methylpyrrole-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Dichloromethane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask containing 1-methylpyrrole-2-carboxylic acid (1.0 equivalent), add a significant excess of anhydrous methanol to act as both reactant and solvent.

  • With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 equivalents) to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux with continuous stirring for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product start_acid 1-Methylpyrrole-2-carboxylic Acid reaction Fischer Esterification (Reflux) start_acid->reaction start_alcohol Methanol (excess) start_alcohol->reaction start_catalyst H₂SO₄ (catalyst) start_catalyst->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup 1. Cooling 2. Evaporation purification Purification (Chromatography/Distillation) workup->purification Crude Product product This compound purification->product Pure Product CharacterizationWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample Purified Methyl 1-methylpyrrole-2-carboxylate nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms structure Structural Confirmation nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure

References

"Methyl 1-methylpyrrole-2-carboxylate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methylpyrrole-2-carboxylate is a substituted pyrrole derivative of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available spectral and physicochemical data. The document also outlines a representative experimental protocol for its synthesis and purification, intended to serve as a practical resource for laboratory professionals.

Chemical Identity and Physical Properties

This section details the fundamental identifiers and physical characteristics of this compound.

PropertyValueReference
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
CAS Number 37619-24-2[2]
IUPAC Name This compound[1]
Appearance Clear colorless to yellow to orange liquid
Boiling Point 96-98 °C at 15 mmHg
Refractive Index 1.5195-1.5225 at 20°C

Spectroscopic Data

The following tables summarize the key spectral data for the characterization of this compound.

Mass Spectrometry
m/zIntensity
139100%
10880%
8060%
5340%
3920%
Data Source: NIST Mass Spectrometry Data Center[1]
Infrared (IR) Spectroscopy

A gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database. Key absorption bands are expected for C-H, C=O (ester), and C-N bonds characteristic of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H NMR and ¹³C NMR data are crucial for the structural confirmation of this compound. While specific peak assignments with coupling constants were not found in the initial search, ¹³C NMR spectral data is available through SpectraBase.[1][3]

Chemical Properties and Reactivity

This compound possesses the characteristic reactivity of an ester and a pyrrole ring. The ester functional group can undergo hydrolysis under acidic or basic conditions to yield 1-methylpyrrole-2-carboxylic acid and methanol. The pyrrole ring is an electron-rich aromatic system, susceptible to electrophilic substitution, although the electron-withdrawing nature of the carboxylate group at the 2-position will influence the regioselectivity of such reactions.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a standard and reliable method for its preparation is the Fischer esterification of its corresponding carboxylic acid precursor, 1-methylpyrrole-2-carboxylic acid.

Synthesis of this compound via Fischer Esterification (Representative Protocol)

This protocol is based on the general principles of Fischer esterification and is adapted for the specific substrate.[4][5][6][7]

Materials:

  • 1-Methylpyrrole-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-methylpyrrole-2-carboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Acid Catalyst Addition: To this solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 equivalents) while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC, typically several hours), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Evaporation: Filter off the drying agent and remove the ethyl acetate using a rotary evaporator to obtain the crude this compound.

Purification

The crude product can be purified by vacuum distillation. Given the reported boiling point of 96-98 °C at 15 mmHg, a fractional distillation setup under reduced pressure is recommended to obtain the pure product.

Visualizations

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.

Fischer_Esterification_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants 1-Methylpyrrole-2-carboxylic Acid + Methanol Catalyst H₂SO₄ (catalyst) Reactants->Catalyst Add Reflux Reflux Catalyst->Reflux Heat Quench Quench with NaHCO₃ Reflux->Quench Cool Extraction Extraction with Ethyl Acetate Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over MgSO₄ Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Purification Vacuum Distillation Evaporation->Purification

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Properties

This diagram shows the relationship between the chemical structure and its resulting physical and spectral properties.

Properties_Relationship cluster_physical Physical Properties cluster_spectral Spectral Properties Structure This compound (C₇H₉NO₂) MolecularWeight Molecular Weight (139.15 g/mol) Structure->MolecularWeight BoilingPoint Boiling Point (96-98°C @ 15 mmHg) Structure->BoilingPoint Appearance Appearance (Liquid) Structure->Appearance MassSpec Mass Spectrometry Structure->MassSpec NMR NMR Spectroscopy (¹H & ¹³C) Structure->NMR IR IR Spectroscopy Structure->IR

Caption: Relationship between the chemical structure and its properties.

Safety and Handling

Handle this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of this compound. While a specific, validated synthesis protocol is not available in the public literature, the provided representative Fischer esterification method offers a reliable starting point for its preparation in a laboratory setting. The compiled spectral data will be invaluable for the structural confirmation and characterization of this compound in research and development applications.

References

An In-depth Technical Guide to Methyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-methylpyrrole-2-carboxylate, a key intermediate in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical identity, physical and chemical properties, a representative experimental protocol for its synthesis, and its role as a versatile building block for more complex molecules.

Chemical Identity and Properties

This compound is a pyrrole derivative characterized by a methyl group at the nitrogen atom of the pyrrole ring and a methyl ester at the 2-position.

IUPAC Name: this compound[1]

CAS Number: 37619-24-2[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in synthetic procedures, and for analytical purposes.

PropertyValueSource
Molecular FormulaC₇H₉NO₂PubChem[1]
Molecular Weight139.15 g/mol PubChem[1]
AppearanceColorless to yellow liquidThermo Scientific
Assay≥98.5%Thermo Scientific
Refractive Index (@ 20°C)1.5195-1.5225Thermo Scientific
XLogP3-AA0.8PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count2PubChem[1]
Exact Mass139.063328530 DaPubChem[1]
Monoisotopic Mass139.063328530 DaPubChem[1]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectroscopic identifiers are listed in Table 2.

Spectroscopic DataIdentifierSource
InChIInChI=1S/C7H9NO2/c1-8-5-3-4-6(8)7(9)10-2/h3-5H,1-2H3PubChem[1]
InChIKeyAPHVGKYWHWFAQV-UHFFFAOYSA-NPubChem[1]
SMILESCN1C=CC=C1C(=O)OCPubChem[1]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification of 1-methyl-2-pyrrolecarboxylic acid with methanol in the presence of an acid catalyst.[2] This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is typically used.[2][3]

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a representative procedure for the synthesis of this compound from 1-methyl-2-pyrrolecarboxylic acid.

Materials:

  • 1-Methyl-2-pyrrolecarboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)[2]

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-2-pyrrolecarboxylic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction is typically refluxed for 2-10 hours, and its progress can be monitored by thin-layer chromatography (TLC).[2]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.[4]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by distillation if necessary.

Applications in Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The pyrrole scaffold is a common motif in a wide range of biologically active compounds.[5] The methyl ester group provides a convenient handle for further chemical modifications, allowing for the introduction of diverse functionalities to create novel drug candidates and other specialty chemicals.[6]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer-Speier esterification.

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 1-Methyl-2-pyrrolecarboxylic Acid reaction Fischer-Speier Esterification (Reflux) start1->reaction start2 Methanol (excess) start2->reaction start3 Acid Catalyst (e.g., H₂SO₄) start3->reaction workup1 Solvent Removal reaction->workup1 workup2 Extraction with Ethyl Acetate workup1->workup2 workup3 Washing (NaHCO₃, Brine) workup2->workup3 workup4 Drying (e.g., MgSO₄) workup3->workup4 workup5 Purification (e.g., Distillation) workup4->workup5 product This compound workup5->product

Caption: Synthesis workflow via Fischer-Speier esterification.

Role as a Chemical Intermediate

This diagram illustrates the logical relationship of this compound as a key intermediate in the development of more complex molecules.

G Role as a Key Chemical Intermediate cluster_modification Chemical Modifications cluster_application Target Molecules intermediate This compound mod1 Amidation intermediate->mod1 mod2 Reduction intermediate->mod2 mod3 Cross-coupling Reactions intermediate->mod3 mod4 Other Functional Group Interconversions intermediate->mod4 app1 Active Pharmaceutical Ingredients (APIs) mod1->app1 mod2->app1 app2 Agrochemicals mod2->app2 mod3->app1 app3 Specialty Chemicals & Materials mod3->app3 mod4->app2 mod4->app3

Caption: Role as a versatile chemical intermediate.

References

"Methyl 1-methylpyrrole-2-carboxylate" molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 1-methylpyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound. It is intended for an audience with a strong background in chemistry and pharmacology, offering detailed data and experimental protocols to support research and development activities.

Molecular Structure and Chemical Formula

This compound is a substituted pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The structure consists of a pyrrole ring with a methyl group attached to the nitrogen atom (position 1) and a methyl carboxylate group at position 2.

The key identifiers and properties of this molecule are summarized in the table below.

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C₇H₉NO₂[1][2]
CAS Number 37619-24-2[1][2]
Molecular Weight 139.15 g/mol [1]
SMILES CN1C=CC=C1C(=O)OC[1]
InChI Key APHVGKYWHWFAQV-UHFFFAOYSA-N[1][2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is crucial for its identification, purification, and characterization.

PropertyValueSource
Appearance Clear colorless to yellow to orange liquidThermo Scientific
Refractive Index (@ 20°C) 1.5195-1.5225Thermo Scientific
¹H NMR (DMSO-d₆, ppm) 7.04 (d), 6.81 (d), 6.07 (t), 3.85 (s), 3.72 (s)ChemicalBook
¹³C NMR Data availablePubChem[1], SpectraBase[3]
IR Spectrum Data availableNIST WebBook[4]
Mass Spectrum (EI) Major peaks at m/z 139, 108NIST WebBook[2]

Note: NMR peak assignments are inferred from the structure and may require further experimental verification.

Experimental Protocols: Synthesis of Pyrrole Derivatives

The synthesis of substituted pyrroles is a fundamental process in organic chemistry, with various methods available. Below is a representative protocol for the N-methylation of a pyrrole precursor, a common step in the synthesis of compounds like this compound.

N-Methylation of Pyrrole using Methyl Iodide and a Base

This protocol describes a general method for the N-methylation of pyrrole, which can be adapted for precursors to this compound.

Materials:

  • Pyrrole (or a suitable pyrrole-2-carboxylate precursor)

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone (or another appropriate solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add pyrrole (1 equivalent) and acetone.

  • Addition of Base: Add potassium carbonate (1.5-2 equivalents) to the solution.

  • Addition of Methylating Agent: While stirring, add methyl iodide (1.1-1.2 equivalents) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove any remaining salts and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent to yield the crude N-methylated pyrrole. Further purification can be achieved by distillation or column chromatography.

G Workflow for N-Methylation of Pyrrole cluster_0 Reaction cluster_1 Workup and Purification A 1. Combine Pyrrole, Acetone, and K₂CO₃ B 2. Add Methyl Iodide A->B C 3. Reflux for 4-12 hours B->C D 4. Cool and Filter C->D Reaction Complete E 5. Concentrate D->E F 6. Extract with Organic Solvent and Wash E->F G 7. Dry Organic Layer F->G H 8. Purify (Distillation/Chromatography) G->H I N-Methylated Pyrrole H->I Final Product

A generalized workflow for the N-methylation of pyrrole.

Biological and Pharmacological Context

While this compound itself is not extensively documented as a bioactive molecule, the pyrrole-2-carboxamide scaffold is of significant interest in drug discovery.

Pyrrole-2-carboxamides as MmpL3 Inhibitors

Recent research has identified pyrrole-2-carboxamide derivatives as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids in Mycobacterium tuberculosis.[5] This makes MmpL3 a promising target for the development of new anti-tuberculosis drugs, particularly for combating drug-resistant strains.

A structure-activity relationship (SAR) study of these compounds revealed key structural features that influence their antimycobacterial activity.[5] The diagram below illustrates the logical relationships in this SAR study.

SAR_Logic Structure-Activity Relationship of Pyrrole-2-carboxamide MmpL3 Inhibitors cluster_core Core Scaffold cluster_modifications Modifications cluster_observations Key SAR Observations Core Pyrrole-2-carboxamide R1 Substitution on Pyrrole Ring (R1) Core->R1 R2 Substitution on Carboxamide (R2) Core->R2 Obs3 Methylation of pyrrole or carboxamide nitrogen reduces activity Core->Obs3 Obs1 Electron-withdrawing groups at R1 increase activity R1->Obs1 Obs2 Bulky, lipophilic groups at R2 enhance potency R2->Obs2 Conclusion Optimized MmpL3 Inhibitor Obs1->Conclusion Improved Binding Obs2->Conclusion Enhanced Membrane Permeation Obs3->Conclusion Loss of Key H-bonds

Logical flow of the structure-activity relationship for MmpL3 inhibitors.

This research highlights the potential of the pyrrole scaffold, including derivatives of this compound, as a starting point for the design of novel therapeutic agents.

Conclusion

This compound is a well-characterized small molecule with established synthetic routes. While its direct biological applications are not widely reported, its structural motif is present in compounds with significant pharmacological activity. This guide provides foundational data and protocols to aid researchers in the synthesis and study of this and related compounds for applications in medicinal chemistry and drug discovery.

References

In-Depth Technical Guide to the Spectroscopic Data of Methyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 1-methylpyrrole-2-carboxylate (C₇H₉NO₂), a heterocyclic compound of interest in chemical research and drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.

Compound Identification

ParameterValueSource
Chemical Name This compoundIUPAC
CAS Number 37619-24-2--INVALID-LINK--
Molecular Formula C₇H₉NO₂--INVALID-LINK--
Molecular Weight 139.15 g/mol --INVALID-LINK--
Chemical Structure
Chemical Structure of this compoundPubChem

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted and reported ¹H and ¹³C NMR data for this compound.

¹H NMR (Proton NMR) Data

¹³C NMR (Carbon-13 NMR) Data

A computed ¹³C NMR spectrum is available and provides valuable information about the carbon skeleton of the molecule.

Atom Predicted Chemical Shift (ppm)
C=O~162
C2~125
C5~129
C3~115
C4~108
N-CH₃~36
O-CH₃~51

Data sourced from SpectraBase.[2]

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound from the NIST/EPA Gas-Phase Infrared Database shows several characteristic absorption bands.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3000-2850MediumC-H stretching (methyl groups)
~1720StrongC=O stretching (ester)
~1540MediumC=C stretching (pyrrole ring)
~1450MediumC-H bending (methyl groups)
~1280StrongC-O stretching (ester)
~1100StrongC-N stretching

Data interpreted from the NIST Gas-Phase IR Spectrum.[3]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound provides information about the molecular weight and fragmentation pattern of the molecule.

m/z Relative Intensity (%) Proposed Fragment
139100[M]⁺ (Molecular Ion)
10885[M - OCH₃]⁺
8040[M - COOCH₃]⁺
5330[C₄H₅]⁺
3925[C₃H₃]⁺

Data sourced from the NIST Chemistry WebBook.[4]

The base peak at m/z 139 corresponds to the molecular ion. A significant fragment is observed at m/z 108, which can be attributed to the loss of a methoxy radical (•OCH₃).[4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

Data Acquisition (FT-IR):

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • The sample is vaporized and separated on a capillary GC column before entering the mass spectrometer.

Ionization and Analysis (Electron Ionization - EI):

  • Instrument: A GC-MS system equipped with an EI source.

  • Parameters:

    • Ionization energy: 70 eV

    • Mass range: 35-500 amu

    • Scan speed: 1-2 scans/second

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_structure_elucidation Structure Elucidation Sample Pure Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy (FT-IR) Dissolution->IR MS Mass Spectrometry (GC-MS) Dissolution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for spectroscopic analysis.

References

Technical Guide: Physicochemical Properties of Methyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide to the solubility and stability of Methyl 1-methylpyrrole-2-carboxylate. A comprehensive literature search revealed a significant lack of specific quantitative data for this compound. The information presented herein is based on available data for structurally related compounds and established scientific methodologies for determining these properties. All data for related compounds should be considered as estimations, and experimental verification for this compound is strongly recommended.

Introduction

This compound (C₇H₉NO₂) is a heterocyclic ester of interest in organic synthesis and pharmaceutical development.[1] A thorough understanding of its solubility and stability is critical for its application in drug discovery, formulation, and manufacturing. This guide provides a summary of available data for related compounds and outlines detailed experimental protocols for the determination of these key physicochemical parameters for this compound.

Physicochemical Properties

Table 1: Physicochemical Data for Related Pyrrole Compounds

PropertyMethyl pyrrole-2-carboxylate1-Methyl-2-pyrrolecarboxylic acid
Molecular Formula C₆H₇NO₂[2]C₆H₇NO₂[3]
Molecular Weight 125.13 g/mol [2]125.13 g/mol
Melting Point 74-78 °C[2][4]136-138 °C
Boiling Point 104-105 °C at 9 Torr[4]Not available
Water Solubility Soluble[2][4]No data available[3]
Organic Solvent Solubility Slightly soluble in Chloroform and DMSO[4]Soluble in ethanol and ether[4]
Stability Not specifiedStable under recommended storage conditions[3]

Experimental Protocols

To address the gap in available data, the following sections detail standard experimental protocols for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, inert container.

    • Agitate the mixture at a constant temperature using a shaker bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Cease agitation and allow the suspension to settle at the constant temperature, permitting the undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

    • Determine the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the original solubility of the compound in the test solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification & Reporting A Add excess compound to solvent B Equilibrate in shaker bath (constant temperature) A->B C Allow solid to settle B->C D Filter supernatant C->D E Dilute filtered solution D->E F Analyze by HPLC E->F G Calculate and report solubility (mg/mL or mol/L) F->G

Shake-Flask Solubility Determination Workflow
Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound in an appropriate solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with a strong acid (e.g., 0.1 M HCl) and maintain at a controlled temperature (e.g., 60 °C).

    • Alkaline Hydrolysis: Treat the sample solution with a strong base (e.g., 0.1 M NaOH) and maintain at a controlled temperature.

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 60-80 °C).

    • Photostability: Expose a solid sample and a solution sample to light of a specified wavelength and intensity, following ICH Q1B guidelines.

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) from each stress condition. Neutralize the acid- and base-stressed samples before analysis.

  • Analysis:

    • Analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.

    • Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent compound and any degradants. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.

  • Data Evaluation:

    • Quantify the amount of remaining this compound at each time point.

    • Calculate the degradation rate and identify the degradation pathways under each stress condition.

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Acid Acidic Hydrolysis Sample Collect samples at various time points Acid->Sample Base Alkaline Hydrolysis Base->Sample Ox Oxidative Degradation Ox->Sample Thermal Thermal Degradation Thermal->Sample Photo Photostability Photo->Sample Analyze Analyze by stability-indicating HPLC-UV/MS Sample->Analyze Evaluate Quantify parent compound and identify degradants Analyze->Evaluate Report Determine degradation pathways and kinetics Evaluate->Report

Forced Degradation Study Workflow

Conclusion

The successful application of this compound in research and development necessitates a clear understanding of its solubility and stability profiles. While direct experimental data is currently lacking in publicly accessible literature, this guide provides the necessary framework for researchers to generate this critical information. The outlined protocols for solubility determination and stability assessment are robust, widely accepted, and will yield the high-quality data required for informed decision-making in drug development and other scientific endeavors. It is imperative that these experimental evaluations are conducted to ensure the effective and reliable use of this compound.

References

Methyl 1-methylpyrrole-2-carboxylate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methylpyrrole-2-carboxylate is a heterocyclic compound that has garnered significant attention in the field of organic synthesis, particularly in the development of novel therapeutic agents. Its rigid pyrrole core, substituted with a reactive carboxylate group, makes it an invaluable scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a key building block in medicinal chemistry.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key data for this compound are summarized below.

PropertyValueReference
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
CAS Number 37619-24-2[1]
Appearance Not explicitly stated, likely a solid or oil
Boiling Point Not available
Melting Point Not available
Solubility Soluble in common organic solvents

Spectroscopic Data:

  • ¹H NMR: Protons on the pyrrole ring are expected to appear in the aromatic region (δ 6.0-7.5 ppm). The N-methyl and O-methyl groups will appear as sharp singlets in the upfield region (δ 3.5-4.0 ppm).

  • ¹³C NMR: The carbonyl carbon of the ester will be the most downfield signal (δ > 160 ppm). The carbons of the pyrrole ring will appear in the aromatic region (δ 100-140 ppm), while the methyl carbons will be upfield.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1700-1730 cm⁻¹. C-H stretching and C-N stretching bands will also be present.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 139.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically involving the formation of the pyrrole ring followed by N-methylation and esterification. While a specific, detailed protocol for this exact molecule is not available in the reviewed literature, a reliable synthetic route can be constructed based on established methods for analogous compounds.

Logical Workflow for the Synthesis of this compound:

G A Pyrrole B Methyl Pyrrole-2-carboxylate A->B Esterification C 1-Methylpyrrole-2-carboxylic acid A->C Carboxylation D This compound B->D N-Methylation C->D Esterification E N-Methylation F Esterification G Esterification H N-Methylation

Caption: Synthetic routes to this compound.

Experimental Protocol: Synthesis via N-methylation of Methyl pyrrole-2-carboxylate

This protocol is adapted from general procedures for the N-alkylation of pyrroles.[2]

Materials:

  • Methyl pyrrole-2-carboxylate

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of Methyl pyrrole-2-carboxylate (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature and add methyl iodide (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

Applications in Organic Synthesis: A Gateway to Bioactive Molecules

This compound serves as a versatile precursor for the synthesis of a wide array of more complex molecules, particularly those with biological activity. The ester functionality can be readily converted into other functional groups such as amides, hydrazides, and carboxylic acids, providing a handle for further molecular elaboration.

Synthesis of Pyrrole-2-carboxamides: Key Intermediates for MmpL3 Inhibitors

A prominent application of this compound is in the synthesis of pyrrole-2-carboxamides. These compounds have emerged as a promising class of inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein in Mycobacterium tuberculosis.[3] Inhibition of MmpL3 disrupts the transport of mycolic acids, essential components of the mycobacterial cell wall, leading to bacterial death.

Experimental Protocol: General Procedure for the Synthesis of Pyrrole-2-carboxamides

This protocol is adapted from the synthesis of related pyrrole-2-carboxamide MmpL3 inhibitors.[3]

Materials:

  • This compound

  • Primary amine (R-NH₂)

  • Trimethylaluminum (AlMe₃)

  • Toluene

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the desired primary amine (1.2 eq) in toluene in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C and slowly add a 2 M solution of trimethylaluminum in toluene (1.2 eq).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of this compound (1.0 eq) in toluene to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • After completion, cool the reaction to 0 °C and cautiously quench with water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrrole-2-carboxamide.

MmpL3 Signaling Pathway and Mechanism of Inhibition

The MmpL3 protein is an essential inner membrane transporter in Mycobacterium tuberculosis. It is responsible for the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are major components of the mycobacterial outer membrane, which is critical for the bacterium's survival and virulence.

Inhibition of MmpL3 disrupts this crucial transport process, leading to the accumulation of TMM in the cytoplasm and a depletion of mycolic acids in the cell wall. This ultimately compromises the integrity of the cell envelope, making the bacterium susceptible to host immune defenses and other stressors, leading to cell death.

Diagram of the MmpL3-Mediated Mycolic Acid Transport Pathway and its Inhibition:

G cluster_0 Cytoplasm cluster_1 Inner Membrane cluster_2 Periplasm TMM Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Mycolic_Acid Mycolic Acid Synthesis TMM_periplasm->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Inhibitor Pyrrole-2-carboxamide Inhibitor Inhibitor->MmpL3 Inhibition

Caption: Inhibition of the MmpL3 transporter by pyrrole-2-carboxamides.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its ester group provide a convenient entry point for the construction of a diverse range of complex molecules. The successful application of this compound in the development of potent MmpL3 inhibitors highlights its significance in medicinal chemistry and drug discovery. This guide provides a foundational understanding for researchers and scientists to explore the full potential of this compound in their synthetic endeavors.

References

Biological Activity of Methyl 1-methylpyrrole-2-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Derivatives of Methyl 1-methylpyrrole-2-carboxylate, a simple pyrrole compound, have emerged as promising candidates in drug discovery, exhibiting potent antimicrobial, anticancer, and enzyme-inhibiting properties. This guide provides an in-depth analysis of the biological activities of these derivatives, presenting quantitative data, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action to support researchers and drug development professionals.

Introduction to Pyrrole Derivatives in Drug Discovery

Pyrroles are five-membered aromatic heterocyclic compounds that are central to vital biological molecules such as heme, chlorophyll, and vitamin B12.[1] This fundamental role in nature has inspired chemists to explore synthetic pyrrole derivatives for therapeutic applications. These derivatives have demonstrated a remarkable range of pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[2][3][4] The core structure of this compound offers a versatile platform for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize biological activity and selectivity.

Anticancer Activity of Pyrrole Derivatives

Several classes of pyrrole derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways and induction of apoptosis.[5]

Kinase Inhibition and Apoptosis Induction

A primary mechanism for the anticancer effect of pyrrole compounds is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[6][7] Inhibition of these pathways can disrupt downstream signaling, leading to cell cycle arrest and programmed cell death (apoptosis).[2][3] For instance, certain alkynylated pyrrole derivatives have been shown to arrest the cell cycle in the G0/G1 phase and induce apoptosis.

Another targeted approach involves the inhibition of tumor-associated carbonic anhydrase isoforms. A novel spiro-acenaphthylene tethered-[1][2][8]-thiadiazole derivative demonstrated significant and selective efficacy against renal, colon, and melanoma cancer cell lines by inhibiting human carbonic anhydrase isoforms hCA IX and XII, leading to G1 phase arrest.[9]

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxicity of selected pyrrole derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of Spiro-Thiadiazole Pyrrole Derivatives [9]

Compound IDCancer Cell LineCell TypeIC50 (µM)Standard (Doxorubicin) IC50 (µM)
Compound 1 RXF 393Renal7.01 ± 0.3913.54 ± 0.82
HT29Colon24.3 ± 1.2913.50 ± 0.71
LOX IMVIMelanoma9.55 ± 0.516.08 ± 0.32
WI 38Normal Fibroblast46.20 ± 2.5918.13 ± 0.93

Table 2: Antiproliferative Activity of a Tannin Extract Containing this compound [10]

Cell LineCell TypeIC50 (µg/mL)Standard (Simvastatin) IC50 (µg/mL)
RAW 264.7 Macrophage9.84 ± 0.1114.45 ± 0.2
THP-1 Monocyte10.29 ± 0.01Not specified
Signaling Pathway for Kinase Inhibition-Induced Apoptosis

The diagram below illustrates a generalized pathway where a pyrrole derivative inhibits receptor tyrosine kinases (RTKs) like EGFR and VEGFR, leading to the disruption of downstream signaling and the activation of the apoptotic cascade.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyrrole Pyrrole Derivative RTK EGFR / VEGFR (Receptor Tyrosine Kinase) Pyrrole->RTK Inhibition Ras Ras/Raf/MEK/ERK Pathway RTK->Ras PI3K PI3K/Akt Pathway RTK->PI3K Bcl2 Bcl-2 (Anti-apoptotic) Ras->Bcl2 Promotes Survival PI3K->Bcl2 Bax Bax (Pro-apoptotic) Caspase Caspase Cascade Bax->Caspase Activates Bcl2->Bax Inhibits Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Anticancer mechanism via RTK inhibition.

Antimicrobial Activity of Pyrrole Derivatives

Derivatives of this compound have demonstrated significant activity against a range of microbial pathogens, including drug-resistant bacteria and fungi.

Inhibition of Mycobacterial MmpL3

A particularly promising area of research is the development of pyrrole-2-carboxamides as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3).[11] MmpL3 is an essential transporter protein in Mycobacterium tuberculosis responsible for exporting trehalose monomycolate (TMM), a key precursor for the mycobacterial outer membrane.[1][8][12] By inhibiting MmpL3, these compounds block the formation of the protective mycolic acid layer, leading to bacterial death.[13] This novel mechanism of action makes them effective against drug-resistant tuberculosis strains.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various pyrrole derivatives against bacterial and fungal pathogens.

Table 3: Anti-Tuberculosis Activity of Pyrrole-2-Carboxamide MmpL3 Inhibitors [11]

Compound IDM. tuberculosis H37Rv MIC (µg/mL)Cytotoxicity IC50 (µg/mL)
16 < 0.016> 64
17 < 0.016> 64
18 < 0.016> 64
19 0.031> 64

Table 4: Antibacterial Activity of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamides [14]

Compound IDK. pneumoniae MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)S. Typhi MIC (µg/mL)
4a 6.3512.52550
4c 5.3412.52550
4f 2.546.3512.525
4g 1.893.566.3512.5
4h 1.562.545.346.35
4i 1.021.563.566.35
4j 1.893.566.3512.5
Gentamicin 0.520.521.042.08
Ciprofloxacin 0.260.520.521.04

Table 5: Antifungal Activity of a Crude Extract Containing this compound [15]

Fungal PathogenMIC (µg/mL)
C. gloeosporioides1.563
F. graminearum3.125
Foc TR46.25
Mechanism of MmpL3 Inhibition

The diagram below illustrates the role of MmpL3 in the mycobacterial cell wall synthesis and how its inhibition by pyrrole derivatives disrupts this vital process.

mmpL3_pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall FASII Fatty Acid Synthase II (FAS-II) TMM_pre Trehalose + Mycolic Acid FASII->TMM_pre Synthesizes TMM_cyto TMM (Trehalose Monomycolate) TMM_pre->TMM_cyto MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 Substrate TMM_peri TMM MmpL3->TMM_peri Transports (Flips) Pyrrole Pyrrole-2-carboxamide Inhibitor Pyrrole->MmpL3 Inhibition AG Arabinogalactan TMM_peri->AG Forms Mycolyl-AG TDM TDM (Trehalose Dimycolate) TMM_peri->TDM Forms TDM Myco_Membrane Mycomembrane (Outer Membrane) AG->Myco_Membrane Incorporated into TDM->Myco_Membrane Incorporated into

Mechanism of MmpL3 inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of pyrrole derivatives, based on established protocols.

General Synthesis of Pyrrole-2-Carboxamide Derivatives[11][14]

This protocol describes a standard amide coupling reaction to synthesize pyrrole-2-carboxamides from a pyrrole-2-carboxylic acid precursor.

synthesis_workflow start Start Materials: - Pyrrole-2-carboxylic acid - Desired Amine - Solvents & Reagents dissolve Dissolve acid and amine in anhydrous DMF start->dissolve add_reagents Add coupling agents: - EDCI (1.2 eq) - HOBt (1.2 eq) - DIPEA (3 eq) dissolve->add_reagents react Stir reaction mixture at room temperature overnight (12-18h) add_reagents->react workup Work-up: 1. Pour into H₂O 2. Extract with Ethyl Acetate react->workup wash Wash organic layer with: - 1M HCl - sat. NaHCO₃ - Brine workup->wash purify Dry over Na₂SO₄, filter, concentrate, and purify via chromatography wash->purify end Final Product: Pyrrole-2-carboxamide purify->end

General workflow for amide coupling.

Protocol Steps:

  • Reaction Setup: To a solution of the appropriate pyrrole-2-carboxylic acid (1.0 eq) and the desired amine (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.2 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Reaction: Stir the mixture at room temperature overnight (approximately 12-18 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to yield the final carboxamide derivative.

MTT Assay for In Vitro Cytotoxicity[8][16]

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.1 to 100 µM) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of 12 mM MTT stock solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution, and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.

Broth Microdilution for MIC Determination[12][14]

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol Steps:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion

Derivatives based on the this compound scaffold represent a highly versatile and potent class of compounds with significant therapeutic potential. The data presented herein highlight their efficacy as both anticancer and antimicrobial agents, with specific derivatives showing nanomolar to low-micromolar activity against challenging targets like drug-resistant tuberculosis and various cancer cell lines. The detailed protocols and mechanistic diagrams provide a valuable resource for the scientific community, aiming to facilitate further research and accelerate the development of novel pyrrole-based therapeutics. Continued exploration of the structure-activity relationships within this chemical class is warranted to optimize potency, selectivity, and pharmacokinetic properties.

References

An In-depth Technical Guide to Methyl 1-methylpyrrole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-methylpyrrole-2-carboxylate, a versatile heterocyclic compound, serves as a pivotal scaffold in the field of medicinal chemistry. Its structural framework is amenable to diverse chemical modifications, rendering it a valuable starting material for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the application of this compound as a core structure in the development of novel therapeutic agents. We delve into its role in the generation of compounds with antitubercular, anti-inflammatory, and anticancer properties, supported by quantitative bioactivity data. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside visual representations of key signaling pathways to facilitate a deeper understanding of the mechanisms of action of its derivatives.

Physicochemical Properties

This compound is a stable, solid compound under standard conditions, making it convenient for handling and storage in a laboratory setting. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 37619-24-2[1]
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
IUPAC Name This compound[1]
Appearance Solid
SMILES CN1C=CC=C1C(=O)OC[1]

Synthesis of this compound

While various methods exist for the synthesis of pyrrole derivatives, a common and effective route to this compound involves the N-methylation of its precursor, methyl pyrrole-2-carboxylate.

Experimental Protocol: N-methylation of Methyl pyrrole-2-carboxylate

This protocol describes a general method for the N-methylation of pyrrole-2-carboxylates, which can be adapted for the synthesis of the title compound. The reaction typically requires a strong base to deprotonate the pyrrole nitrogen, followed by the addition of a methylating agent.

Materials:

  • Methyl pyrrole-2-carboxylate

  • Strong base (e.g., Sodium hydride (NaH), Potassium hydroxide (KOH))

  • Methylating agent (e.g., Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • To a solution of methyl pyrrole-2-carboxylate in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add a stoichiometric amount of a strong base portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the methylating agent dropwise.

  • Let the reaction proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a suitable quenching solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure this compound.

Applications in Medicinal Chemistry

The true value of this compound in medicinal chemistry lies in its role as a versatile scaffold for the synthesis of a multitude of derivatives with potent biological activities. The following sections highlight its application in key therapeutic areas.

Antitubercular Activity

Derivatives of the this compound core have shown significant promise as inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis. A key target for these compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter involved in the export of mycolic acids, which are crucial components of the mycobacterial cell wall.

The following table summarizes the in vitro activity of representative pyrrole-2-carboxamide derivatives against M. tuberculosis H37Rv.

CompoundR GroupMIC (μg/mL)Cytotoxicity (IC₅₀, μM)Reference
1 Cyclohexyl>32>64[2]
5 Adamantyl0.3>64[2]
12 (N-methyl)3.7>64[2]
28 2-chloropyridin-5-yl<0.016>64[2]

The inhibition of MmpL3 disrupts the transport of trehalose monomycolate (TMM) across the inner membrane of mycobacteria, a critical step in the biosynthesis of the mycolic acid-containing outer membrane. This disruption ultimately leads to bacterial cell death.

MmpL3_Inhibition cluster_synthesis Mycolic Acid Biosynthesis cluster_transport Mycolic Acid Transport FAS-II Fatty Acid Synthase II (FAS-II) Mycolic_Acids Mycolic Acids FAS-II->Mycolic_Acids TMM_Synthesis Trehalose Monomycolate (TMM) Synthesis Mycolic_Acids->TMM_Synthesis TMM_Inner TMM (Cytoplasm) TMM_Synthesis->TMM_Inner MmpL3 MmpL3 Transporter TMM_Outer TMM (Periplasm) MmpL3->TMM_Outer Cell_Death Bacterial Cell Death MmpL3->Cell_Death Disruption leads to TMM_Inner->MmpL3 Cell_Wall Mycolic Acid Layer (Cell Wall) TMM_Outer->Cell_Wall Incorporation Pyrrole_Derivative Pyrrole-2-carboxamide Derivative Pyrrole_Derivative->MmpL3 Inhibition

Caption: Mechanism of MmpL3 Inhibition by Pyrrole Derivatives.

Anti-inflammatory and Anticancer Activity

The pyrrole scaffold is also a key feature in the design of potent and selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is often upregulated in inflammatory conditions and various cancers, playing a crucial role in the production of prostaglandins that mediate pain, inflammation, and tumor growth.

The following table presents the COX-2 inhibitory activity and selectivity of representative pyrrole derivatives.

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Reference) >100.04>250
Kuwanon G >1001.83>54.6[3]
Kuwanon H >1002.17>46.1[3]

Inhibition of the COX-2 enzyme blocks the conversion of arachidonic acid to prostaglandins (specifically PGE2), which are key mediators of inflammation and can promote cancer cell proliferation, survival, and angiogenesis.

COX2_Inhibition cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) MAPK_Pathway MAPK Pathway Inflammatory_Stimuli->MAPK_Pathway NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Cancer_Signals Oncogenic Signals (e.g., Ras) Cancer_Signals->MAPK_Pathway COX2_Gene COX-2 Gene Expression MAPK_Pathway->COX2_Gene NFkB_Pathway->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins Pyrrole_Derivative Pyrrole-based COX-2 Inhibitor Pyrrole_Derivative->COX2_Enzyme Inhibition Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Cancer_Hallmarks Cancer Hallmarks (Proliferation, Angiogenesis, etc.) Prostaglandins->Cancer_Hallmarks

Caption: COX-2 Signaling Pathway and Inhibition.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of compounds derived from this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells in culture (e.g., cancer cell lines, normal cell lines)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control.

  • After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Calculate the percentage of cell viability relative to the untreated control.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • COX assay buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Test compounds

  • Known COX-1 and COX-2 inhibitors (for positive controls)

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • In a 96-well plate, add the COX assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.

  • Add the test compounds at various concentrations to the wells. Include wells with a known inhibitor as a positive control and wells with no inhibitor as a 100% activity control.

  • Pre-incubate the plate to allow the inhibitors to interact with the enzymes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths.

  • Calculate the rate of the reaction (slope of the fluorescence versus time curve).

  • Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.

MmpL3 Inhibition Assay (Whole-Cell Radiolabeling)

This assay assesses the ability of a compound to inhibit the function of MmpL3 by measuring the accumulation of its substrate, TMM, within whole mycobacterial cells.

Materials:

  • Mycobacterium species (e.g., M. smegmatis or M. tuberculosis) culture

  • [¹⁴C]-Acetic acid (or another suitable radiolabeled precursor for mycolic acid synthesis)

  • Test compounds

  • Solvents for lipid extraction (e.g., chloroform/methanol mixture)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Phosphorimager or autoradiography film

Procedure:

  • Grow a culture of the mycobacterial strain to mid-log phase.

  • Add the test compound at the desired concentration and incubate for a short period.

  • Add the radiolabeled precursor (e.g., [¹⁴C]-acetic acid) to the culture and incubate for a period that allows for lipid synthesis and transport.

  • Harvest the cells by centrifugation and wash to remove unincorporated radiolabel.

  • Extract the total lipids from the cell pellet using appropriate organic solvents.

  • Normalize the lipid extracts based on the optical density of the culture or total protein content.

  • Spot the lipid extracts onto a TLC plate and develop the chromatogram using a suitable solvent system to separate the different lipid species (including TMM).

  • Visualize and quantify the radiolabeled lipids (specifically TMM) using a phosphorimager or by autoradiography. An accumulation of TMM in treated cells compared to untreated controls indicates inhibition of MmpL3.

Conclusion

This compound is a foundational building block in medicinal chemistry, providing a versatile and readily modifiable scaffold for the development of novel therapeutic agents. Its utility has been demonstrated in the synthesis of potent antitubercular compounds targeting MmpL3, as well as selective COX-2 inhibitors with potential applications in anti-inflammatory and anticancer therapies. The continued exploration of derivatives based on this core structure holds significant promise for the discovery of new and effective drugs to address a range of unmet medical needs. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this exciting and evolving field.

References

Unveiling a Niche Heterocycle: A Technical Guide to Methyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of Methyl 1-methylpyrrole-2-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. While its direct involvement in signaling pathways is not extensively documented in publicly available literature, its structural motif is a key component in various biologically active molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and the broader context of its potential applications.

Physicochemical Properties

This compound, with the CAS number 37619-24-2, is a derivative of pyrrole, a five-membered aromatic heterocycle. Its fundamental properties are summarized in the table below.[1]

PropertyValue
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Appearance White powder
Melting Point 74-78 °C
Boiling Point 230.3 °C at 760 mmHg
CAS Number 37619-24-2

Historical Synthesis and Discovery

While a singular "discovery" paper for this compound is not readily identifiable, its synthesis falls under well-established organic chemistry principles. The historical development of this compound is intertwined with the broader exploration of pyrrole chemistry. Two primary synthetic routes are plausible and have been established for analogous compounds.

N-Methylation of Methyl 2-pyrrolecarboxylate

A common and direct method for the synthesis of N-alkylated pyrroles involves the deprotonation of the pyrrole nitrogen followed by alkylation. In the case of this compound, this would involve the N-methylation of its precursor, Methyl 2-pyrrolecarboxylate. This reaction typically employs a base to deprotonate the acidic N-H of the pyrrole ring, creating a nucleophilic pyrrolide anion, which then reacts with a methylating agent.

Experimental Protocol: N-Methylation

A general procedure for the N-methylation of a pyrrole derivative is as follows:

  • To a solution of Methyl 2-pyrrolecarboxylate in a suitable aprotic solvent (e.g., acetone, DMF), a base such as potassium carbonate (K₂CO₃) is added.

  • A methylating agent, typically methyl iodide (CH₃I), is then added to the suspension.

  • The reaction mixture is stirred, often with heating (reflux), for a period of time until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by filtering off the inorganic salts and removing the solvent under reduced pressure.

  • The crude product is then purified, typically by column chromatography or distillation, to yield pure this compound.

N_Methylation_Workflow start Start dissolve Dissolve Methyl 2-pyrrolecarboxylate in aprotic solvent start->dissolve add_base Add Base (e.g., K₂CO₃) dissolve->add_base add_methylating_agent Add Methylating Agent (e.g., CH₃I) add_base->add_methylating_agent react React (Stir/Heat) add_methylating_agent->react workup Reaction Workup (Filtration, Solvent Removal) react->workup purify Purification (Chromatography/Distillation) workup->purify end End Product: Methyl 1-methylpyrrole- 2-carboxylate purify->end

N-Methylation Synthesis Workflow
Fischer-Speier Esterification of 1-Methylpyrrole-2-carboxylic Acid

Another classical and widely used method for the synthesis of esters is the Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4][5][6] For the synthesis of this compound, this would entail the esterification of 1-Methylpyrrole-2-carboxylic acid with methanol.

Experimental Protocol: Fischer-Speier Esterification

A general procedure for the Fischer-Speier esterification is as follows:

  • 1-Methylpyrrole-2-carboxylic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.

  • A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is added to the solution.

  • The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester. The removal of water, a byproduct of the reaction, can also be employed to increase the yield.

  • After the reaction is complete, the mixture is cooled, and the excess methanol is removed under reduced pressure.

  • The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to give the crude ester, which is then purified by distillation or chromatography.

Fischer_Esterification_Workflow start Start dissolve Dissolve 1-Methylpyrrole- 2-carboxylic Acid in Methanol start->dissolve add_catalyst Add Acid Catalyst (e.g., H₂SO₄) dissolve->add_catalyst reflux Heat to Reflux add_catalyst->reflux workup Reaction Workup (Neutralization, Extraction) reflux->workup purify Purification (Distillation/Chromatography) workup->purify end End Product: Methyl 1-methylpyrrole- 2-carboxylate purify->end

Fischer-Speier Esterification Workflow

Applications in Drug Discovery and Development

While specific biological activities of this compound are not widely reported, the pyrrole-2-carboxylate scaffold is a common feature in many biologically active compounds.[7][8] It serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. For example, related pyrrole-2-carboxamide derivatives have been investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a target for developing new treatments for tuberculosis.[9] Furthermore, a derivative, 4-Amino-1-methylpyrrole-2-carboxylic acid methyl ester hydrochloride, is noted as a building block in the synthesis of pharmaceuticals targeting neurological disorders.[10]

The logical progression from a simple building block like this compound to a potential drug candidate involves several stages of chemical modification and biological testing.

Drug_Discovery_Progression start Methyl 1-methylpyrrole- 2-carboxylate modification Chemical Modification (e.g., Amidation, Substitution) start->modification library Compound Library (Pyrrole Derivatives) modification->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Drug Candidate optimization->candidate

From Intermediate to Drug Candidate

Conclusion

This compound is a foundational building block in the vast field of heterocyclic chemistry. While its own discovery is not marked by a single seminal publication, its synthesis relies on robust and well-understood organic reactions. Its importance lies in its potential as a precursor for the synthesis of more complex and biologically active molecules. For researchers in drug development, this compound represents a versatile starting point for the exploration of new therapeutic agents, particularly those leveraging the privileged pyrrole scaffold. Further investigation into the biological activities of its derivatives is warranted to fully unlock its potential in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyrroles using Methyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various substituted pyrroles starting from the readily available building block, methyl 1-methylpyrrole-2-carboxylate. The protocols outlined below cover key synthetic transformations including halogenation, formylation, and cross-coupling reactions, which are instrumental in the preparation of diverse pyrrole derivatives for applications in drug discovery and materials science.

Introduction

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, appearing in the structures of numerous natural products and synthetic drugs.[1][2] The ability to functionalize the pyrrole ring at specific positions is crucial for modulating the biological activity and pharmacokinetic properties of these molecules. This compound is a versatile starting material for accessing a wide range of substituted pyrroles. The electron-donating N-methyl group and the electron-withdrawing methyl ester at the C2 position influence the regioselectivity of electrophilic substitution and provide a handle for further synthetic modifications.

Key Synthetic Transformations

This document details the following key reactions for the derivatization of this compound:

  • Halogenation: Introduction of bromine or chlorine atoms onto the pyrrole ring to serve as handles for subsequent cross-coupling reactions.

  • Formylation (Vilsmeier-Haack Reaction): Introduction of a formyl group, a versatile functional group for further elaboration.

  • Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Sonogashira): Formation of carbon-carbon bonds to introduce aryl, heteroaryl, or alkynyl substituents.

Data Presentation

The following tables summarize the quantitative data for the described synthetic protocols.

Table 1: Halogenation of this compound

ProductReagentSolventTemperatureTimeYield
Methyl 4-bromo-1-methylpyrrole-2-carboxylateNBSDMFRoom Temp.12 h85%
Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylateNBS (2.2 eq.)DMF70 °C24 h90%
Methyl 4-chloro-1-methylpyrrole-2-carboxylateNCSAcetonitrileRoom Temp.18 h82%

Table 2: Formylation of this compound

ProductReagentsSolventTemperatureTimeYield
Methyl 4-formyl-1-methylpyrrole-2-carboxylatePOCl₃, DMFDCM0 °C to RT4 h75%

Table 3: Cross-Coupling Reactions of Halogenated this compound

Starting MaterialCoupling PartnerCatalystBaseSolventTemperatureTimeYield
Methyl 4-bromo-1-methylpyrrole-2-carboxylatePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O90 °C12 h88%
Methyl 4-bromo-1-methylpyrrole-2-carboxylate3-Pyridinylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane100 °C16 h78%
Methyl 5-iodo-1-methylpyrrole-2-carboxylatePhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃NTHFRoom Temp.6 h92%

Experimental Protocols

Protocol 1: Halogenation

1.1 Synthesis of Methyl 4-bromo-1-methylpyrrole-2-carboxylate

  • Materials: this compound, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF).

  • Procedure: To a solution of this compound (1.0 eq.) in DMF, add NBS (1.05 eq.) portion-wise at room temperature. Stir the reaction mixture for 12 hours. Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford methyl 4-bromo-1-methylpyrrole-2-carboxylate.

1.2 Synthesis of Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate

  • Materials: this compound, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF).

  • Procedure: To a solution of this compound (1.0 eq.) in DMF, add NBS (2.2 eq.) portion-wise. Heat the reaction mixture to 70 °C and stir for 24 hours. Cool the mixture to room temperature, pour into ice-water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Recrystallize the crude solid from ethanol to obtain methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate.

1.3 Synthesis of Methyl 4-chloro-1-methylpyrrole-2-carboxylate

  • Materials: this compound, N-Chlorosuccinimide (NCS), Acetonitrile.

  • Procedure: To a solution of this compound (1.0 eq.) in acetonitrile, add NCS (1.05 eq.) at room temperature. Stir the reaction for 18 hours. Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield methyl 4-chloro-1-methylpyrrole-2-carboxylate.

Protocol 2: Vilsmeier-Haack Formylation

2.1 Synthesis of Methyl 4-formyl-1-methylpyrrole-2-carboxylate

  • Materials: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), this compound.

  • Procedure: To a cooled (0 °C) solution of DMF (3.0 eq.) in DCM, add POCl₃ (1.2 eq.) dropwise. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent. Add a solution of this compound (1.0 eq.) in DCM dropwise to the Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.[2] Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain methyl 4-formyl-1-methylpyrrole-2-carboxylate.

Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions

3.1 Suzuki-Miyaura Coupling: Synthesis of Methyl 1-methyl-4-phenylpyrrole-2-carboxylate

  • Materials: Methyl 4-bromo-1-methylpyrrole-2-carboxylate, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium carbonate (Na₂CO₃), Toluene, Ethanol, Water.

  • Procedure: To a degassed mixture of toluene, ethanol, and water (2:1:1), add methyl 4-bromo-1-methylpyrrole-2-carboxylate (1.0 eq.), phenylboronic acid (1.2 eq.), Na₂CO₃ (2.0 eq.), and Pd(PPh₃)₄ (0.05 eq.). Heat the reaction mixture at 90 °C for 12 hours under an inert atmosphere. Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography to afford methyl 1-methyl-4-phenylpyrrole-2-carboxylate.

3.2 Sonogashira Coupling: Synthesis of Methyl 1-methyl-5-(phenylethynyl)pyrrole-2-carboxylate

  • Materials: Methyl 5-iodo-1-methylpyrrole-2-carboxylate, Phenylacetylene, Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI), Triethylamine (Et₃N), Tetrahydrofuran (THF).

  • Procedure: To a solution of methyl 5-iodo-1-methylpyrrole-2-carboxylate (1.0 eq.) and phenylacetylene (1.2 eq.) in THF, add PdCl₂(PPh₃)₂ (0.03 eq.), CuI (0.05 eq.), and Et₃N (2.5 eq.). Stir the reaction mixture at room temperature for 6 hours under an inert atmosphere. Filter the reaction mixture through a pad of celite and concentrate the filtrate. Purify the residue by column chromatography to give methyl 1-methyl-5-(phenylethynyl)pyrrole-2-carboxylate.

Mandatory Visualizations

G cluster_start Starting Material cluster_halogenation Halogenation cluster_formylation Formylation cluster_coupling Cross-Coupling start This compound halo Methyl 4-halo-1-methylpyrrole-2-carboxylate (X = Br, Cl) start->halo NBS or NCS formyl Methyl 4-formyl-1-methylpyrrole-2-carboxylate start->formyl Vilsmeier-Haack suzuki Suzuki Coupling (Aryl/Heteroaryl) halo->suzuki Pd Catalyst, Boronic Acid, Base sonogashira Sonogashira Coupling (Alkynyl) halo->sonogashira Pd/Cu Catalysts, Alkyne, Base

Caption: Synthetic pathways from this compound.

G A 1. Prepare Vilsmeier Reagent (POCl₃ + DMF in DCM at 0°C) B 2. Add this compound (in DCM at 0°C) A->B C 3. Reaction (Warm to RT, stir for 4h) B->C D 4. Quench and Work-up (Ice, NaHCO₃, Extraction) C->D E 5. Purification (Column Chromatography) D->E F Product: Methyl 4-formyl-1-methylpyrrole-2-carboxylate E->F

Caption: Workflow for Vilsmeier-Haack Formylation.

G A 1. Combine Reactants (Halo-pyrrole, Boronic Acid, Base, Catalyst) B 2. Add Degassed Solvent (Toluene/EtOH/H₂O) A->B C 3. Reaction (Heat at 90°C for 12h under N₂) B->C D 4. Work-up (Extraction with Ethyl Acetate) C->D E 5. Purification (Column Chromatography) D->E F Product: Aryl-substituted Pyrrole E->F

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

References

Application Notes and Protocols: The Role of Methyl 1-methylpyrrole-2-carboxylate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of Methyl 1-methylpyrrole-2-carboxylate as a versatile building block in the synthesis of pharmaceutical intermediates. The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] this compound offers a readily functionalizable starting material for the construction of more complex molecular architectures, including kinase inhibitors and antibacterial agents.

A key transformation that highlights the utility of this starting material is the Vilsmeier-Haack reaction, which introduces a formyl group onto the pyrrole ring. This formylation reaction yields Methyl 1-methyl-5-formylpyrrole-2-carboxylate, a valuable intermediate with two distinct functional groups—an aldehyde and an ester—that can be selectively manipulated in subsequent synthetic steps. This dual functionality opens avenues for the synthesis of a diverse range of pharmaceutical candidates.

Key Synthetic Application: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] In the case of this compound, the reaction proceeds with high regioselectivity to afford the 5-formyl derivative. This formylated product is a key intermediate for the elaboration into more complex molecules, such as pyrrole-based kinase inhibitors or other biologically active compounds.[4]

Below is a generalized reaction scheme for the Vilsmeier-Haack formylation of this compound.

Vilsmeier_Haack_Reaction start This compound intermediate Vilsmeier Reagent (Electrophile) start->intermediate Reaction with reagents POCl3, DMF reagents->intermediate product Methyl 1-methyl-5-formylpyrrole-2-carboxylate intermediate->product Electrophilic Aromatic Substitution hydrolysis Aqueous Workup product->hydrolysis to yield final product

Caption: Vilsmeier-Haack formylation of this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-methyl-5-formylpyrrole-2-carboxylate via Vilsmeier-Haack Reaction

This protocol is a representative procedure for the formylation of this compound.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of N,N-dimethylformamide (3.0 equiv.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (1.2 equiv.).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 equiv.) in anhydrous dichloromethane dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure Methyl 1-methyl-5-formylpyrrole-2-carboxylate.

Data Presentation:

Starting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
This compoundPOCl₃, DMFDichloromethane2 - 40 to RT85-95

Logical Workflow for the Synthesis and Elaboration of a Pharmaceutical Intermediate

The following diagram illustrates a logical workflow from the starting material, through the key formylation step, to a subsequent hypothetical elaboration towards a kinase inhibitor scaffold.

Synthesis_Workflow cluster_0 Step 1: Functionalization cluster_1 Step 2: Elaboration cluster_2 Step 3: Coupling A This compound B Vilsmeier-Haack Formylation A->B C Methyl 1-methyl-5-formylpyrrole-2-carboxylate B->C D Reductive Amination C->D E Amine Intermediate D->E F Amide Coupling with Heteroaryl Carboxylic Acid E->F G Pyrrole-based Kinase Inhibitor Scaffold F->G

Caption: Synthetic workflow from starting material to a potential kinase inhibitor.

Applications in Drug Discovery

The pyrrole-2-carboxylate and pyrrole-2-carboxamide moieties are key pharmacophores in a variety of therapeutic agents. Research has demonstrated their potential as:

  • Kinase Inhibitors: Substituted pyrroles are being investigated as potent inhibitors of various kinases, which are crucial targets in oncology and immunology.[4][5][6] The functionalized pyrrole core can be elaborated to interact with the ATP-binding site of these enzymes.

  • Antibacterial Agents: Pyrrole derivatives have shown promising activity against a range of bacterial strains, including drug-resistant pathogens.[1] The pyrrole-2-carboxamide scaffold, in particular, has been identified as a promising lead for the development of new antibiotics.

The strategic functionalization of this compound, as exemplified by the Vilsmeier-Haack reaction, provides a direct and efficient route to intermediates that are primed for diversification and incorporation into drug discovery libraries. The resulting aldehydes can be readily converted into a variety of other functional groups, such as amines, alcohols, and nitriles, further expanding the synthetic possibilities.

References

Application Notes and Protocols: Reaction of Methyl 1-methylpyrrole-2-carboxylate with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of Grignard reagents with esters is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing a reliable route to tertiary alcohols. This application note details the expected reactivity and provides a general protocol for the reaction of methyl 1-methylpyrrole-2-carboxylate with various Grignard reagents. The pyrrole moiety is a common scaffold in pharmaceuticals and natural products, and its functionalization is of significant interest in drug discovery. The addition of Grignard reagents to the 2-carboxylate position allows for the introduction of diverse alkyl and aryl groups, leading to the formation of tertiary alcohols which can serve as versatile intermediates for further synthetic transformations.

The general mechanism involves the initial nucleophilic attack of the Grignard reagent on the ester carbonyl, leading to the formation of a ketone intermediate. This ketone is highly reactive towards the Grignard reagent and rapidly undergoes a second addition to form a magnesium alkoxide. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product. Due to the high reactivity of the intermediate ketone, it is generally not possible to isolate it, and two equivalents of the Grignard reagent are consumed.

Data Presentation

While specific yield data for the reaction of this compound with a wide range of Grignard reagents is not extensively reported in the literature, the expected products are predictable based on the general mechanism of Grignard reactions with esters. The following table summarizes the expected tertiary alcohol products from the reaction with various common Grignard reagents.

Grignard Reagent (R-MgX)R GroupExpected Tertiary Alcohol Product
Methylmagnesium bromide (CH₃MgBr)Methyl2-(1-methyl-1H-pyrrol-2-yl)propan-2-ol
Ethylmagnesium bromide (CH₃CH₂MgBr)Ethyl3-(1-methyl-1H-pyrrol-2-yl)pentan-3-ol
Phenylmagnesium bromide (C₆H₅MgBr)PhenylDiphenyl(1-methyl-1H-pyrrol-2-yl)methanol
Isopropylmagnesium chloride ((CH₃)₂CHMgCl)Isopropyl2,4-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)pentan-3-ol
Benzylmagnesium chloride (C₆H₅CH₂MgCl)Benzyl1,3-diphenyl-2-(1-methyl-1H-pyrrol-2-yl)propan-2-ol

Experimental Protocols

General Protocol for the Reaction of this compound with a Grignard Reagent

This protocol is a generalized procedure and may require optimization for specific Grignard reagents and desired scales. All glassware should be oven-dried and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are sensitive to moisture and atmospheric oxygen.

Materials:

  • This compound

  • Grignard reagent (e.g., 3.0 M solution in diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet, and an addition funnel.

    • Flame-dry the apparatus under a stream of inert gas and allow it to cool to room temperature.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Addition of Reactants:

    • Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF in the reaction flask.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the Grignard reagent (2.2 eq) to the stirred solution via the addition funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture back to 0 °C with an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. Be cautious as this is an exothermic process.

    • Continue adding the ammonium chloride solution until the evolution of gas ceases and two clear layers are formed.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) should be determined by TLC analysis.

    • Collect the fractions containing the desired tertiary alcohol and concentrate them under reduced pressure to yield the purified product.

    • Characterize the final product by appropriate analytical methods (e.g., NMR, IR, Mass Spectrometry).

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Grignard Reaction cluster_workup Workup & Isolation cluster_purification Purification setup 1. Assemble and Dry Glassware under Inert Atmosphere dissolve 2. Dissolve this compound in Anhydrous Solvent setup->dissolve cool_react 3. Cool to 0 °C dissolve->cool_react add_grignard 4. Add Grignard Reagent (2.2 eq) Dropwise at 0 °C cool_react->add_grignard warm_stir 5. Warm to Room Temperature and Stir add_grignard->warm_stir quench 6. Quench with Saturated aq. NH4Cl warm_stir->quench extract 7. Extract with Organic Solvent quench->extract dry 8. Dry Organic Layer extract->dry concentrate 9. Concentrate under Reduced Pressure dry->concentrate purify 10. Purify by Column Chromatography concentrate->purify characterize 11. Characterize Product purify->characterize

Figure 1. Experimental workflow for the synthesis of tertiary alcohols from this compound and Grignard reagents.

Application Notes and Protocols: Suzuki Coupling Reactions of Methyl 1-Methylpyrrole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of biaryl compounds via Suzuki coupling reactions involving methyl 1-methylpyrrole-2-carboxylate derivatives. The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its reliability, mild reaction conditions, and broad functional group tolerance.[1][2][3] This methodology facilitates the creation of carbon-carbon bonds, enabling the synthesis of complex molecules, including those with significant biological activity.[3][4]

Introduction to Suzuki Coupling of Pyrrole Derivatives

Pyrrole-containing biaryl structures are prevalent in many biologically active molecules and functional materials. The Suzuki-Miyaura coupling reaction is a powerful method for the synthesis of such compounds, typically involving the palladium-catalyzed reaction of a pyrrolyl halide or boronic acid derivative with an aryl boronic acid or aryl halide, respectively.[5][6][7][8] The choice of catalyst, base, solvent, and protecting groups can significantly influence the reaction's efficiency and yield.[6][7][9]

This document outlines protocols for the Suzuki coupling of two key types of substituted methyl pyrrole-2-carboxylates: a borylated pyrrole and a brominated pyrrole. These examples serve as a guide for researchers looking to synthesize a variety of substituted pyrrole derivatives.

Experimental Protocols

Protocol 1: Suzuki Coupling of a Borylated Pyrrole with Aryl Bromides

This protocol is adapted from the synthesis of 5-aryl-pyrrole-2-carboxylates and is applicable to N-methylated analogs.[5] The reaction involves the coupling of a methyl 5-boryl-1-methylpyrrole-2-carboxylate with various aryl bromides.

General Procedure:

  • In a reaction vessel, combine methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methylpyrrole-2-carboxylate (1.0 equiv.), the desired aryl bromide (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and SPhos (0.04 equiv.).

  • Add anhydrous solvent (e.g., 1,4-dioxane) and an aqueous solution of a base (e.g., 2M K₂CO₃).

  • Thoroughly degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) under an inert atmosphere for the required time (typically 12-48 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki Coupling of a Brominated Pyrrole with Arylboronic Acids

This protocol is based on the coupling of a protected 4-bromopyrrole derivative and can be adapted for 1-methyl-4-bromopyrrole-2-carboxylate.[6][7]

General Procedure:

  • To a degassed mixture of the 4-bromopyrrole derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., Na₂CO₃, 2.0 equiv.) in a solvent system (e.g., dioxane/H₂O 4:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equiv.).[6]

  • Heat the reaction mixture to a specified temperature (e.g., 90 °C) under an inert atmosphere for the required time (typically 2-12 hours), monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography to yield the final product.

Quantitative Data Summary

The following tables summarize the results from Suzuki coupling reactions of pyrrole-2-carboxylate derivatives with various coupling partners, showcasing the effect of different catalysts, bases, and substrates on the reaction yield.

Table 1: Suzuki Coupling of Methyl 5-boryl-1H-pyrrole-2-carboxylate with Aryl Bromides [5]

EntryAryl BromideProductYield (%)
14-BromotolueneMethyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate93
24-Bromo-N,N-dimethylanilineMethyl 5-(4-(dimethylamino)phenyl)-1H-pyrrole-2-carboxylate71
32-BromothiopheneMethyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate85
43-BromopyridineMethyl 5-(pyridin-3-yl)-1H-pyrrole-2-carboxylate82

Reaction conditions: Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate (1 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂/SPhos catalyst system, 48 h.

Table 2: Optimization of Suzuki Coupling of a 4-Bromopyrrole with Phenylboronic Acid [6]

EntryCatalyst (0.1 equiv.)Base (2 equiv.)SolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O (4:1)9061
2Pd(PPh₃)₂Cl₂Na₂CO₃Dioxane/H₂O (4:1)9045
3Pd(OAc)₂Na₂CO₃Dioxane/H₂O (4:1)9032
4Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂O (4:1)9055
5Pd(PPh₃)₄Na₂CO₃DMF110Trace

These data highlight the importance of catalyst and solvent selection for achieving optimal yields.

Visualizing the Process

The following diagrams illustrate the general reaction scheme and a typical experimental workflow for the Suzuki coupling of pyrrole derivatives.

Suzuki_Coupling_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Pyrrole Methyl 1-methyl-X-pyrrole-2-carboxylate (X = Br or B(OR)₂) Product Methyl 1-methyl-X-aryl-pyrrole-2-carboxylate Pyrrole->Product ArylBoronic Aryl Boronic Acid / Ester or Aryl Halide ArylBoronic->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) Catalyst->Product Catalyzes Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane, Toluene) Solvent->Product Experimental_Workflow Setup Reaction Setup (Add reactants, catalyst, base, solvent) Degas Degas Mixture (Inert gas purging) Setup->Degas Reaction Heating and Stirring (Monitor progress) Degas->Reaction Workup Aqueous Workup (Extraction and washing) Reaction->Workup Purification Purification (Column chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

References

Application Notes and Protocols: Synthesis of N-methylpyrrole-2-carboxylic acid from Methyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a generalized experimental protocol for the synthesis of N-methylpyrrole-2-carboxylic acid, a key building block in medicinal chemistry, from its precursor, Methyl 1-methylpyrrole-2-carboxylate. The primary method described is the base-catalyzed hydrolysis (saponification) of the methyl ester. This transformation is a fundamental step in the synthesis of more complex molecules, including various pharmacologically active compounds.

Introduction

N-methylpyrrole-2-carboxylic acid is a versatile heterocyclic compound widely utilized in the development of novel therapeutics. Its rigid, planar structure and potential for various chemical modifications make it a valuable scaffold in drug design. The pyrrole ring is a common motif in many natural products and synthetic drugs. The conversion of this compound to N-methylpyrrole-2-carboxylic acid is a crucial step to enable further synthetic transformations, such as amide bond formation, that are pivotal in the construction of drug candidates. This process is typically achieved through saponification, a reliable and well-understood chemical reaction.

Applications in Drug Development

N-methylpyrrole-2-carboxylic acid serves as a critical intermediate in the synthesis of a wide range of biologically active molecules. Pyrrole-based compounds have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The carboxylic acid functionality of N-methylpyrrole-2-carboxylic acid allows for its conjugation to other molecules, such as amino acids or other drug fragments, to create compounds with desired therapeutic effects. For instance, it can be a precursor for the synthesis of complex alkaloids and other nitrogen-containing heterocycles that are investigated for their interaction with various biological targets.

Key Experimental Protocols

The conversion of this compound to N-methylpyrrole-2-carboxylic acid is achieved via base-catalyzed hydrolysis. Below are generalized protocols using common laboratory reagents.

Protocol 1: Hydrolysis using Sodium Hydroxide (NaOH)

This protocol is a standard procedure for the saponification of methyl esters.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in methanol.

  • Addition of Base: To this solution, add an aqueous solution of sodium hydroxide (typically 1 to 4 molar equivalents).

  • Reaction: The reaction mixture is then heated to reflux and stirred for a period of 2 to 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: a. After the reaction is complete, the mixture is cooled to room temperature. b. The methanol is removed under reduced pressure using a rotary evaporator. c. The remaining aqueous solution is diluted with water and washed with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material. d. The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 2-3 using a 1 M HCl solution. This will precipitate the N-methylpyrrole-2-carboxylic acid.

  • Isolation and Purification: a. The precipitated solid is collected by vacuum filtration. b. The solid is washed with cold deionized water. c. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water mixture) to yield pure N-methylpyrrole-2-carboxylic acid. d. The purified product is dried under vacuum.

Protocol 2: Hydrolysis using Lithium Hydroxide (LiOH)

Lithium hydroxide is sometimes preferred for its milder reaction conditions.

Materials:

  • This compound

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Lithium hydroxide (LiOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound in a mixture of THF (or methanol) and water in a round-bottom flask.

  • Addition of Base: Add solid lithium hydroxide monohydrate (typically 1.5 to 3 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12 to 24 hours, monitoring the reaction progress by TLC.

  • Work-up: a. Once the reaction is complete, remove the organic solvent using a rotary evaporator. b. Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate to remove any impurities. c. Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl to a pH of 2-3.

  • Isolation and Purification: a. Extract the acidified aqueous layer with ethyl acetate (3 x volumes). b. Combine the organic extracts and wash with brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford N-methylpyrrole-2-carboxylic acid. d. If necessary, the product can be purified by recrystallization.

Data Presentation

The following table summarizes the key parameters for the hydrolysis of this compound. Please note that specific values can vary based on the scale of the reaction and the purity of the starting materials.

ParameterProtocol 1 (NaOH)Protocol 2 (LiOH)
Base Sodium HydroxideLithium Hydroxide
Solvent Methanol/WaterTHF/Water or Methanol/Water
Temperature Reflux (approx. 65-70 °C)Room Temperature
Reaction Time 2 - 12 hours12 - 24 hours
Typical Yield > 90%> 90%
Purity High after recrystallizationHigh after extraction/recrystallization

Experimental Workflow and Diagrams

The general workflow for the synthesis of N-methylpyrrole-2-carboxylic acid from its methyl ester is depicted below.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound reaction_step Hydrolysis (Heating or Stirring at RT) start->reaction_step reagents Base (NaOH or LiOH) Solvent (MeOH/H2O or THF/H2O) reagents->reaction_step solvent_removal Solvent Removal reaction_step->solvent_removal acidification Acidification (HCl) solvent_removal->acidification isolation Filtration or Extraction acidification->isolation purification_step Recrystallization isolation->purification_step product N-methylpyrrole-2-carboxylic acid purification_step->product

Caption: General workflow for the synthesis of N-methylpyrrole-2-carboxylic acid.

The chemical transformation at the core of this protocol is the saponification reaction, a fundamental process in organic chemistry.

saponification_mechanism ester This compound (Ester) intermediate Tetrahedral Intermediate ester->intermediate + OH- hydroxide Hydroxide Ion (from NaOH or LiOH) hydroxide->intermediate carboxylate Carboxylate Anion intermediate->carboxylate - CH3OH product N-methylpyrrole-2-carboxylic acid (Carboxylic Acid) carboxylate->product acidification Acidification (H+) acidification->product

Caption: Simplified mechanism of ester hydrolysis (saponification).

Application Notes and Protocols for the N-methylation of Methyl Pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated pyrroles are a common structural motif in a wide array of biologically active molecules and are key intermediates in pharmaceutical and agrochemical research. The strategic introduction of a methyl group on the pyrrole nitrogen can significantly influence the molecule's pharmacological properties, including binding affinity, metabolic stability, and cell permeability. This document provides detailed protocols for the N-methylation of methyl pyrrole-2-carboxylate, a versatile building block in organic synthesis. The protocols outlined below describe common and effective methods for this transformation, including the use of strong bases with methylating agents and phase-transfer catalysis.

Chemical Reaction

The N-methylation of methyl pyrrole-2-carboxylate involves the deprotonation of the pyrrole nitrogen followed by a nucleophilic attack on a methylating agent. The general reaction scheme is as follows:

Data Summary of N-Alkylation Methods for Pyrroles

The following table summarizes various conditions for the N-methylation of pyrrole and related substrates, providing a comparative overview of different methodologies.

SubstrateBaseMethylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
PyrroleNaOHMethyl IodideDMSO20593[1]
PyrroleK₂CO₃Methyl IodideAcetoneReflux10Not Specified[2]
IndoleNaHBenzyl ChlorideHMPA0 to RT8-1587-91N/A
Amide HeterocyclesNaHCO₃Dimethyl SulfateAcetoneReflux2066
Amino Acid DerivativesNaH / H₂O (cat.)Dimethyl SulfateNot SpecifiedNot SpecifiedNot SpecifiedHigh[3]

Experimental Protocols

Protocol 1: N-methylation using Sodium Hydride and Methyl Iodide

This protocol is a robust method for the N-methylation of pyrroles, utilizing a strong base to ensure complete deprotonation.

Materials:

  • Methyl pyrrole-2-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl pyrrole-2-carboxylate (1 equivalent).

  • Solvent Addition: Add anhydrous THF or DMF (10 mL per 1 g of substrate) to the flask.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. The mineral oil from the NaH dispersion can be removed by washing with hexanes prior to use.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium salt.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 equivalents) dropwise via the dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 1-methyl-1H-pyrrole-2-carboxylate.

Protocol 2: N-methylation using Potassium Carbonate and Dimethyl Sulfate

This method employs a milder base and a different methylating agent, which can be advantageous in certain contexts. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[4]

Materials:

  • Methyl pyrrole-2-carboxylate

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous acetone or DMF

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl pyrrole-2-carboxylate (1 equivalent) and anhydrous potassium carbonate (2-3 equivalents).

  • Solvent: Add anhydrous acetone or DMF (15 mL per 1 g of substrate).

  • Addition of Methylating Agent: To the stirred suspension, add dimethyl sulfate (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentration: Remove the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: NaH / MeI start1 Methyl pyrrole-2-carboxylate in anhydrous THF/DMF deprotonation Add NaH at 0°C, then stir at RT start1->deprotonation 1. Deprotonation methylation Add MeI at 0°C, then stir at RT overnight deprotonation->methylation 2. Methylation workup1 Quench, Extract, Purify methylation->workup1 3. Work-up product1 Methyl 1-methyl-1H-pyrrole-2-carboxylate workup1->product1

Caption: Workflow for N-methylation using NaH and MeI.

logical_relationship cluster_reactants Reactants cluster_conditions Conditions reagents Reagents substrate Methyl pyrrole-2-carboxylate reagents->substrate methylating_agent Methylating Agent (MeI or (Me)₂SO₄) reagents->methylating_agent base Base (NaH, K₂CO₃, etc.) reagents->base solvent Anhydrous Solvent (THF, DMF, Acetone) reagents->solvent temperature Temperature (0°C to Reflux) reagents->temperature product Product Methyl 1-methyl-1H-pyrrole-2-carboxylate substrate->product methylating_agent->product base->product solvent->product temperature->product

Caption: Key components of the N-methylation reaction.

References

Application Notes and Protocols: The Use of Methyl 1-methylpyrrole-2-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 1-methylpyrrole-2-carboxylate as a key intermediate in the synthesis of novel agrochemicals. The focus is on the preparation of N-aryl-1-methylpyrrole-2-carboxamides, a class of compounds with recognized potential for fungicidal and herbicidal activities.

Introduction

This compound is a versatile heterocyclic building block. The pyrrole scaffold is a common motif in a variety of biologically active molecules, including pharmaceuticals and agrochemicals. Its derivatization allows for the exploration of a wide chemical space to develop new active ingredients for crop protection. This document outlines the synthetic pathway from this compound to potential N-aryl-1-methylpyrrole-2-carboxamide agrochemicals, providing detailed experimental protocols and relevant data.

Application Note: Synthesis of N-Aryl-1-methylpyrrole-2-carboxamides

This compound serves as a readily available starting material for the synthesis of N-aryl-1-methylpyrrole-2-carboxamides. This class of compounds is of significant interest in agrochemical research due to the established bioactivity of the carboxamide linkage in various commercial pesticides. The synthetic strategy involves a three-step process:

  • Hydrolysis: The methyl ester of the starting material is hydrolyzed to the corresponding carboxylic acid, 1-methyl-2-pyrrolecarboxylic acid.

  • Activation: The carboxylic acid is converted to a more reactive acyl chloride.

  • Amidation: The acyl chloride is reacted with a variety of substituted anilines to produce the target N-aryl-1-methylpyrrole-2-carboxamides.

This approach allows for the generation of a library of compounds with diverse substitutions on the aryl ring, enabling structure-activity relationship (SAR) studies to identify candidates with optimal biological performance.

Table 1: Representative Structures of Potential N-Aryl-1-methylpyrrole-2-carboxamide Agrochemicals

Compound IDR Group (Substituent on Aniline)Potential Activity
I 4-ClFungicide, Herbicide
II 2,4-diClFungicide, Herbicide
III 4-CF₃Fungicide, Herbicide
IV 3,5-di(CF₃)Fungicide, Herbicide
V 4-OCH₃Fungicide, Herbicide

Experimental Protocols

This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, 6 M)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve this compound (2.1 g, 15.1 mmol) in methanol (20 mL) in a round-bottom flask at room temperature.[1]

  • To this solution, add aqueous potassium hydroxide (2.5 M, 20 mL, 50 mmol).[1]

  • Stir the resulting mixture overnight at room temperature.[1]

  • Remove the methanol from the reaction mixture using a rotary evaporator.[1]

  • Carefully acidify the remaining aqueous solution to pH 2 with 6 M hydrochloric acid. A white precipitate will form.[1]

  • Collect the white precipitate by filtration and wash it with water.[1]

  • Dissolve the precipitate in dichloromethane (50 mL) and dry the solution over magnesium sulfate.[1]

  • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield 1-Methyl-2-pyrrolecarboxylic acid.

This protocol outlines the conversion of 1-Methyl-2-pyrrolecarboxylic acid to its acyl chloride.

Materials:

  • 1-Methyl-2-pyrrolecarboxylic acid

  • Oxalyl chloride or Thionyl chloride (SOCl₂)

  • Dry dichloromethane (DCM) or other inert solvent (e.g., toluene)

  • Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

  • Round-bottom flask with a reflux condenser and a gas outlet

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure (using Oxalyl Chloride):

  • Suspend 1-Methyl-2-pyrrolecarboxylic acid (1.0 eq) in dry dichloromethane under an inert atmosphere.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add oxalyl chloride (1.1-1.5 eq) dropwise to the suspension at room temperature. Gas evolution will be observed.

  • Stir the reaction mixture at room temperature for 1-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 1-Methyl-2-pyrrolecarbonyl chloride, which can often be used in the next step without further purification.

This general protocol describes the amidation of 1-Methyl-2-pyrrolecarbonyl chloride with a substituted aniline.

Materials:

  • 1-Methyl-2-pyrrolecarbonyl chloride

  • Substituted aniline (e.g., 4-chloroaniline)

  • Dry aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and the base (1.1 eq) in the dry solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 1-Methyl-2-pyrrolecarbonyl chloride (1.0 eq) in the same dry solvent to the cooled aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-aryl-1-methylpyrrole-2-carboxamide.

Quantitative Data

Table 2: Summary of Reaction Yields

StepReactionProductTypical Yield (%)
1Hydrolysis of this compound1-Methyl-2-pyrrolecarboxylic acid>90%[1]
2Chlorination of 1-Methyl-2-pyrrolecarboxylic acid1-Methyl-2-pyrrolecarbonyl chlorideQuantitative (often used crude)
3Amidation with substituted anilinesN-Aryl-1-methylpyrrole-2-carboxamide60-90% (structure dependent)

Visualizations

SynthesisWorkflow Start This compound Acid 1-Methyl-2-pyrrolecarboxylic acid Start->Acid  Hydrolysis  (KOH, MeOH/H₂O) AcidChloride 1-Methyl-2-pyrrolecarbonyl chloride Acid->AcidChloride  Activation  ((COCl)₂, cat. DMF) FinalProduct N-Aryl-1-methylpyrrole-2-carboxamide (Agrochemical Candidate) AcidChloride->FinalProduct  Amidation  (Base, Solvent) Aniline Substituted Aniline Aniline->FinalProduct  Amidation  (Base, Solvent)

Synthetic workflow for N-aryl-1-methylpyrrole-2-carboxamides.

LogicalRelationship cluster_start Starting Material cluster_intermediates Key Intermediates cluster_reagents Key Reagents cluster_product Final Product Class A This compound B 1-Methyl-2-pyrrolecarboxylic acid A->B Hydrolysis C 1-Methyl-2-pyrrolecarbonyl chloride B->C Activation E N-Aryl-1-methylpyrrole-2-carboxamides (Potential Agrochemicals) C->E Amidation D Substituted Anilines (e.g., 4-chloroaniline) D->E Amidation

Logical relationship of compounds in the synthesis pathway.

References

Application Notes & Protocols: Methyl 1-methylpyrrole-2-carboxylate as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of Methyl 1-methylpyrrole-2-carboxylate as a ligand in catalytic processes. While direct catalytic applications of this compound are not extensively documented in peer-reviewed literature, its structural analog, Pyrrole-2-carboxylic acid, has demonstrated efficacy as a ligand in copper-catalyzed cross-coupling reactions. This document will, therefore, focus on the established catalytic activity of this parent compound and extrapolate potential applications and protocols for this compound, providing a valuable resource for researchers exploring novel catalytic systems.

Introduction to Pyrrole-based Ligands in Catalysis

Pyrrole-containing molecules are a significant class of heterocyclic compounds that have found widespread use in medicinal chemistry and materials science. In the realm of catalysis, the pyrrole moiety can act as a versatile coordinating agent for a variety of transition metals. The nitrogen atom of the pyrrole ring, along with other functional groups appended to the ring, can form stable complexes with metal centers, thereby modulating their reactivity and selectivity in catalytic transformations.

While "this compound" itself is not widely cited as a ligand, the closely related "Pyrrole-2-carboxylic acid" has been successfully employed as a ligand in copper-catalyzed C-N bond formation reactions. This suggests that N-alkylated and esterified derivatives, such as this compound, may also possess ligand properties, potentially offering altered solubility, stability, or electronic effects in a catalytic system.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a potential ligand is crucial for designing catalytic experiments.

PropertyValue
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
IUPAC Name This compound
CAS Number 37619-24-2
Appearance Data not available
Solubility Data not available
Boiling Point Data not available
Melting Point Data not available

Application in Copper-Catalyzed C-N Cross-Coupling Reactions

Based on the documented success of Pyrrole-2-carboxylic acid as a ligand, a primary potential application for this compound is in copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation. These reactions are fundamental in organic synthesis for the formation of arylamines, which are prevalent in pharmaceuticals and functional materials.

Pyrrole-2-carboxylic acid has been shown to be an effective ligand for the copper-catalyzed mono-arylation of anilines with aryl iodides and bromides. The following tables summarize the reaction conditions and yields for these transformations.

Table 1: Cu-Catalyzed Reactions of Anilines with Aryl Iodides using Pyrrole-2-carboxylic Acid as a Ligand

EntryAnilineAryl IodideProductYield (%)
1AnilineIodobenzeneDiphenylamine85
24-MethoxyanilineIodobenzene4-Methoxy-N-phenylaniline82
34-ChloroanilineIodobenzene4-Chloro-N-phenylaniline78
4Aniline1-Iodo-4-methoxybenzene4-Methoxy-N-phenylaniline80
5Aniline1-Iodo-4-nitrobenzene4-Nitro-N-phenylaniline75

Reaction Conditions: 2.0 mmol ArNH₂, 1.0 mmol ArI, 2.0 mmol K₃PO₄, 0.10 mmol CuI, 0.20 mmol Pyrrole-2-carboxylic acid, 0.5 mL DMSO, in a sealed tube under an N₂ atmosphere for 24 h at 80-100 °C.

Table 2: Cu-Catalyzed Reactions of Anilines with Aryl Bromides using Pyrrole-2-carboxylic Acid as a Ligand

EntryAnilineAryl BromideProductYield (%)
1AnilineBromobenzeneDiphenylamine75
24-MethoxyanilineBromobenzene4-Methoxy-N-phenylaniline72
34-ChloroanilineBromobenzene4-Chloro-N-phenylaniline68
4Aniline1-Bromo-4-methoxybenzene4-Methoxy-N-phenylaniline70
5Aniline1-Bromo-4

Synthesis of Methyl 1-methylpyrrole-2-carboxylate: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of Methyl 1-methylpyrrole-2-carboxylate, a key intermediate in the development of various pharmaceuticals and fine chemicals. The protocol outlines two common and effective synthetic routes: the Fischer-Speier esterification of 1-methylpyrrole-2-carboxylic acid and the N-methylation of methyl 1H-pyrrole-2-carboxylate.

Introduction

This compound is a valuable building block in organic synthesis. The pyrrole scaffold is a core structure in numerous biologically active compounds, and this particular derivative offers a reactive handle for further molecular elaboration. The procedures detailed below provide reliable methods for the preparation of this compound in a laboratory setting.

Reaction Scheme

Two primary synthetic pathways for the preparation of this compound are presented:

Route 1: Fischer-Speier Esterification

This classic method involves the acid-catalyzed esterification of 1-methylpyrrole-2-carboxylic acid with methanol. The reaction is typically driven to completion by using an excess of methanol, which also serves as the solvent.[1][2][3][4][5]

Route 2: N-methylation

This approach involves the direct methylation of the nitrogen atom of methyl 1H-pyrrole-2-carboxylate using a methylating agent, such as methyl iodide, in the presence of a base.[6]

Experimental Protocols

Route 1: Fischer-Speier Esterification of 1-Methylpyrrole-2-carboxylic acid

This protocol is based on the general principles of Fischer-Speier esterification.

Materials:

  • 1-Methylpyrrole-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a solution of 1-methylpyrrole-2-carboxylic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

Route 2: N-methylation of Methyl 1H-pyrrole-2-carboxylate

This protocol is adapted from general procedures for the N-alkylation of pyrrole derivatives.

Materials:

  • Methyl 1H-pyrrole-2-carboxylate

  • Methyl iodide

  • Sodium hydride (or potassium carbonate)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of a base (e.g., sodium hydride or potassium carbonate) in anhydrous DMF, add a solution of methyl 1H-pyrrole-2-carboxylate in anhydrous DMF at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Data Presentation

ParameterRoute 1: Fischer-Speier EsterificationRoute 2: N-methylation
Starting Material 1-Methylpyrrole-2-carboxylic acidMethyl 1H-pyrrole-2-carboxylate
Reagents Methanol, Sulfuric AcidMethyl Iodide, Base (e.g., NaH)
Solvent MethanolDimethylformamide (DMF)
Reaction Temperature Reflux0 °C to Room Temperature
Reaction Time 2 - 4 hours12 - 18 hours
Typical Yield HighGood to High

Visualizations

Experimental Workflow for Fischer-Speier Esterification

Fischer_Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 1_methylpyrrole_2_carboxylic_acid 1-Methylpyrrole-2- carboxylic acid Reflux Reflux (2-4h) 1_methylpyrrole_2_carboxylic_acid->Reflux Methanol Methanol Methanol->Reflux H2SO4 H2SO4 (cat.) H2SO4->Reflux Evaporation Evaporation of Methanol Reflux->Evaporation Extraction Extraction with Ethyl Acetate Evaporation->Extraction Washing Washing (H2O, NaHCO3, Brine) Extraction->Washing Drying Drying (MgSO4) Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography or Distillation Concentration->Purification Final_Product Methyl 1-methylpyrrole- 2-carboxylate Purification->Final_Product

Caption: Workflow for the synthesis of this compound via Fischer-Speier Esterification.

Logical Relationship of N-methylation

N_Methylation_Pathway Start Methyl 1H-pyrrole-2-carboxylate Base Addition of Base (e.g., NaH) Start->Base Step 1 Deprotonation Deprotonation of Pyrrole Nitrogen Base->Deprotonation Intermediate Pyrrole Anion Intermediate Deprotonation->Intermediate MeI Addition of Methyl Iodide Intermediate->MeI Step 2 SN2 SN2 Reaction MeI->SN2 Product This compound SN2->Product

Caption: Key steps in the N-methylation of Methyl 1H-pyrrole-2-carboxylate.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Methyl iodide is a toxic and volatile compound. Handle with care in a fume hood.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound can be reliably achieved through either Fischer-Speier esterification or N-methylation. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. The protocols provided herein offer a solid foundation for researchers to produce this important synthetic intermediate.

References

Scale-Up Synthesis of Methyl 1-methylpyrrole-2-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and scalable protocol for the synthesis of Methyl 1-methylpyrrole-2-carboxylate, a key intermediate in the development of various pharmaceuticals and fine chemicals. The featured methodology is a robust N-methylation of the readily available Methyl 1H-pyrrole-2-carboxylate. This process is characterized by its high yield and straightforward purification, making it suitable for laboratory and pilot-plant scale production.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis. Its structure is a recurring motif in a range of biologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. The most direct and common route to this compound is the N-methylation of Methyl 1H-pyrrole-2-carboxylate. This application note details a reliable protocol for this transformation, focusing on reaction conditions, purification, and safety considerations for a successful scale-up.

Reaction Scheme

The synthesis proceeds via the deprotonation of the pyrrole nitrogen of Methyl 1H-pyrrole-2-carboxylate with a strong base, followed by quenching with a methylating agent.

Reaction Scheme

Caption: General reaction scheme for the N-methylation of Methyl 1H-pyrrole-2-carboxylate.

Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of pyrrole derivatives and is optimized for scale-up.

Materials and Equipment
  • Reagents:

    • Methyl 1H-pyrrole-2-carboxylate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Methyl iodide (MeI)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Three-neck round-bottom flask of appropriate size

    • Mechanical stirrer

    • Thermometer

    • Addition funnel

    • Inert gas (Nitrogen or Argon) supply

    • Ice-water bath

    • Heating mantle with temperature control

    • Rotary evaporator

    • Standard laboratory glassware for work-up and purification

    • Silica gel for column chromatography

Step-by-Step Procedure

Experimental Workflow

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Set up a dry, inert atmosphere in the reaction flask. add_sm Add Methyl 1H-pyrrole-2-carboxylate and anhydrous DMF. prep->add_sm cool_0 Cool the mixture to 0 °C. add_sm->cool_0 add_nah Add NaH portion-wise. cool_0->add_nah stir_rt Stir at room temperature. add_nah->stir_rt cool_0_2 Cool the mixture back to 0 °C. stir_rt->cool_0_2 add_mei Add Methyl Iodide dropwise. cool_0_2->add_mei warm_rt Warm to room temperature and stir. add_mei->warm_rt quench Quench with saturated NH4Cl solution. warm_rt->quench extract Extract with Ethyl Acetate. quench->extract wash Wash the combined organic layers with brine. extract->wash dry Dry over anhydrous MgSO4. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by flash column chromatography. concentrate->purify product Isolate pure this compound. purify->product

Caption: Workflow for the synthesis of this compound.

  • Preparation: Set up a dry three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, an addition funnel, and an inlet for inert gas (Nitrogen or Argon). Ensure all glassware is thoroughly dried before use.

  • Reaction Setup: Under a positive pressure of inert gas, charge the flask with Methyl 1H-pyrrole-2-carboxylate and anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add sodium hydride (60% dispersion in mineral oil) portion-wise, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Vigorous hydrogen evolution will be observed initially.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction Completion: After the addition of methyl iodide is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers and wash with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data

The following table summarizes the reactant quantities, reaction conditions, and expected outcomes for a laboratory-scale synthesis. This can be scaled linearly for larger preparations, with appropriate adjustments to equipment and reaction times.

ParameterValue
Reactants
Methyl 1H-pyrrole-2-carboxylate1.0 eq
Sodium Hydride (60% in oil)1.2 eq
Methyl Iodide1.1 eq
Solvent
Anhydrous DMF5-10 mL per gram of starting material
Reaction Conditions
Deprotonation Temperature0 °C to Room Temperature
Deprotonation Time1 hour
Methylation Temperature0 °C to Room Temperature
Methylation Time2-3 hours
Work-up & Purification
Quenching AgentSaturated aqueous NH₄Cl
Extraction SolventEthyl Acetate
Purification MethodFlash Column Chromatography
Expected Outcome
Yield Typically >90%
Purity >98% (after chromatography)
Appearance Colorless to pale yellow oil or low melting solid

Safety Considerations

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle NaH under an inert atmosphere and away from any moisture. Use appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

  • Methyl Iodide (MeI): Methyl iodide is toxic, a suspected carcinogen, and a lachrymator. Handle MeI in a well-ventilated fume hood and wear appropriate PPE, including gloves and safety glasses.

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and wear appropriate PPE.

  • Quenching: The quenching of excess NaH is highly exothermic and releases hydrogen gas. Perform this step slowly and with adequate cooling to control the reaction rate.

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and key dependencies in the synthesis protocol.

logical_relationships cluster_conditions Key Conditions start Start: Methyl 1H-pyrrole-2-carboxylate deprotonation Deprotonation with NaH start->deprotonation anion Formation of Pyrrole Anion deprotonation->anion inert_atm Inert Atmosphere deprotonation->inert_atm anhydrous Anhydrous Solvent deprotonation->anhydrous temp_control Temperature Control deprotonation->temp_control methylation N-Methylation with MeI anion->methylation product Crude Product methylation->product methylation->temp_control purification Purification product->purification final_product Final Product: this compound purification->final_product

Caption: Key dependencies and logical flow of the synthesis.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed experimental procedure and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this important chemical intermediate in high yield and purity.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 1-methylpyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to improve synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are two primary, high-yielding synthetic strategies for this compound:

  • Route A: N-methylation of a pyrrole-2-carboxylate precursor. This involves the methylation of the nitrogen on the pyrrole ring of a pre-existing methyl pyrrole-2-carboxylate.

  • Route B: Esterification of 1-methylpyrrole-2-carboxylic acid. This route starts with the corresponding carboxylic acid, which is then esterified to the methyl ester.

Q2: I am experiencing low yields. What are the potential causes?

A2: Low yields can stem from several factors, including incomplete reactions, side reactions, and purification losses. Specific issues to investigate include:

  • Purity of starting materials: Impurities in your starting materials can interfere with the reaction.

  • Reaction conditions: Non-optimal temperature, reaction time, or inefficient mixing can lead to lower yields.

  • Moisture: Pyrrole and its derivatives can be sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.

  • Side reactions: Competing reactions, such as C-alkylation instead of N-alkylation in Route A, or decomposition of the starting material, can reduce the yield of the desired product.

Q3: What are the expected yields for the synthesis of this compound?

A3: While specific yields for the direct synthesis of this compound are not extensively reported in single high-yield procedures, yields can be estimated from similar syntheses. For multi-step syntheses, the overall yield will be a product of the yields of individual steps. For instance, a five-step synthesis of a related compound, methyl 4-amino-1-methylpyrrole-2-carboxylate, reported a total yield of about 20%.[1] High-yielding individual steps, such as the 93% yield reported for the N-methylation of pyrrole, suggest that a well-optimized two-step process could achieve a high overall yield.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low to no conversion of starting material 1. Inactive catalyst or reagent.2. Reaction temperature is too low.3. Insufficient reaction time.1. Use fresh, high-purity catalysts and reagents.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Extend the reaction time and monitor progress by TLC or GC.
Formation of multiple products (as seen on TLC/GC) 1. Side reactions due to incorrect temperature or stoichiometry.2. Presence of impurities in starting materials.1. Optimize reaction temperature and ensure precise stoichiometry of reactants.2. Purify starting materials before use.
Product decomposes during workup or purification 1. Product is sensitive to acid or base.2. Product is thermally unstable.1. Use neutral workup conditions where possible.2. Use purification methods that do not require high temperatures, such as column chromatography at room temperature.
Difficulty in isolating the product 1. Product is highly soluble in the workup solvent.2. Emulsion formation during extraction.1. Use a different solvent for extraction.2. Add brine to the aqueous layer to break up emulsions.

Experimental Protocols

Protocol 1: N-methylation of Methyl pyrrole-2-carboxylate (Route A)

This protocol is adapted from a high-yield N-methylation of pyrrole.

Materials:

  • Methyl pyrrole-2-carboxylate

  • Methyl iodide

  • Sodium hydroxide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

Procedure:

  • To a solution of Methyl pyrrole-2-carboxylate (10 mmol) in 20 mL of anhydrous DMSO, add sodium hydroxide (11 mmol).

  • Stir the mixture at room temperature.

  • Slowly add methyl iodide (11 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 5 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Expected Yield: Based on a similar N-methylation of pyrrole, a yield of up to 93% may be achievable.

Protocol 2: Esterification of 1-methylpyrrole-2-carboxylic acid (Route B)

This is a standard esterification procedure.

Materials:

  • 1-methylpyrrole-2-carboxylic acid

  • Methanol, anhydrous

  • Sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve 1-methylpyrrole-2-carboxylic acid (10 mmol) in an excess of anhydrous methanol.

  • Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Cool the mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Expected Yield: Esterification reactions of this type typically proceed with high yields, often exceeding 90%.

Data Presentation

Table 1: Comparison of Related Synthesis Yields

CompoundSynthetic MethodNumber of StepsReported Yield
Methyl 4-amino-1-methylpyrrole-2-carboxylateAcylation, nitrification, esterification, reduction, salt formation5~20% (overall)[1]
N-(pyrrole-2-carbonyl)-amino acid methyl estersAcylation of amino acid methyl esters with 2-(trichloroacetyl) pyrroles180.3% - 95.6%
Methyl 1-methylpyrrole-2-acetateFrom methyl 1-methylpyrrole-2-glyoxylate186%
N-methylpyrroleN-methylation of pyrrole193%

Visualizations

experimental_workflow cluster_route_a Route A: N-methylation cluster_route_b Route B: Esterification A_start Methyl pyrrole-2-carboxylate A_reagents Methyl iodide, Sodium hydroxide, DMSO A_reaction N-methylation Reaction A_start->A_reaction A_reagents->A_reaction A_workup Workup & Purification A_reaction->A_workup A_product This compound A_workup->A_product B_start 1-methylpyrrole-2-carboxylic acid B_reagents Methanol, Sulfuric acid (cat.) B_reaction Esterification Reaction B_start->B_reaction B_reagents->B_reaction B_workup Workup & Purification B_reaction->B_workup B_product This compound B_workup->B_product

Caption: Synthetic routes to this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield Observed impure_reagents Impure Starting Materials low_yield->impure_reagents suboptimal_conditions Suboptimal Reaction Conditions (Temp, Time, Mixing) low_yield->suboptimal_conditions moisture Presence of Moisture low_yield->moisture side_reactions Side Reactions low_yield->side_reactions purify_reagents Purify/Verify Starting Materials impure_reagents->purify_reagents optimize_conditions Optimize Temp, Time, & Stirring suboptimal_conditions->optimize_conditions dry_glassware Use Anhydrous Solvents & Dry Glassware moisture->dry_glassware monitor_reaction Monitor by TLC/GC to Identify Side Products side_reactions->monitor_reaction

Caption: Troubleshooting logic for low synthesis yield.

References

Technical Support Center: Purification of Methyl 1-methylpyrrole-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of "Methyl 1-methylpyrrole-2-carboxylate" by column chromatography. While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, this guide offers a comprehensive starting point based on general principles of chromatography and data from similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is a suitable stationary phase for the purification of this compound?

A1: Silica gel (230-400 mesh) is the most common and generally suitable stationary phase for the purification of moderately polar compounds like this compound. In cases where the compound shows instability on silica, alternative stationary phases such as alumina (neutral or basic) can be considered.

Q2: What mobile phase (eluent) system should I start with?

A2: A good starting point for developing a mobile phase system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound. A patent literature reference suggests a gradient of ethyl acetate in heptane can be effective.

Q3: How can I monitor the separation during column chromatography?

A3: The separation can be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC). Spotting each fraction on a TLC plate and visualizing the spots under UV light (if the compound is UV active) or by using a staining agent (e.g., potassium permanganate) will allow you to identify the fractions containing the pure product.

Q4: What are the potential impurities I might encounter?

A4: Potential impurities largely depend on the synthetic route used to prepare this compound. If it is synthesized by the methylation of 1-methylpyrrole-2-carboxylic acid, common impurities could include unreacted starting materials (1-methylpyrrole-2-carboxylic acid), the methylating agent (e.g., methyl iodide), and byproducts from the base used (e.g., salts of N,N-diisopropylethylamine).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor Separation of Compound and Impurities The polarity of the eluent is too high or too low.Optimize the mobile phase composition based on TLC analysis. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, can improve separation.
The column is overloaded with the crude sample.Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.
Compound Does Not Elute from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. If the compound is still retained, a stronger solvent system may be necessary.
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before performing column chromatography. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine (1-2%) in the eluent.[1]
The Compound Elutes Too Quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Tailing of the Compound Band The compound is interacting strongly with the stationary phase.Adding a small amount of a polar modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can reduce tailing.
The sample is not soluble in the mobile phase.Ensure the sample is fully dissolved in a minimum amount of the mobile phase or a slightly more polar solvent before loading it onto the column. Dry loading the sample onto a small amount of silica gel can also be an effective technique.[2]
Cracks or Channels in the Column Bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point during the purification process.

Experimental Protocol (Representative)

Disclaimer: This is a representative protocol and may require optimization based on the specific impurities present in your crude sample.

1. Preparation of the Mobile Phase and TLC Analysis:

  • Start with a solvent system of hexane and ethyl acetate.

  • Prepare several mixtures with varying ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Run a TLC of your crude material in each of these solvent systems to find the one that gives an Rf value of ~0.2-0.3 for the desired product.

2. Column Packing:

  • Choose an appropriately sized glass column.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then add another layer of sand on top.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully apply the solution to the top of the column using a pipette.

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[2]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure (using a pump or inert gas) to start the elution.

  • Collect fractions in test tubes or vials.

  • If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

5. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Parameter Value/Range Source
Molecular Formula C₇H₉NO₂PubChem[3]
Molecular Weight 139.15 g/mol PubChem[3]
Reported Eluent System Hexane:Ethyl Acetate (5:2)Google Patents[4] (for a similar compound)
Gradient: Ethyl Acetate in HeptaneGoogle Patents (for the synthesis of the target compound, details not specified)

Visualizations

experimental_workflow cluster_prep Preparation cluster_proc Process cluster_analysis Analysis & Isolation prep_mp Prepare Mobile Phase (e.g., Hexane:EtOAc) prep_tlc TLC Analysis of Crude (Target Rf ~0.2-0.3) prep_mp->prep_tlc prep_col Pack Column with Silica Gel Slurry prep_tlc->prep_col load Load Crude Sample (Wet or Dry Loading) prep_col->load elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap product Obtain Purified Product evap->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree cluster_separation Separation Problems cluster_solutions Potential Solutions start Purification Issue? poor_sep Poor Separation start->poor_sep Yes no_elution Compound Not Eluting start->no_elution Yes fast_elution Compound Elutes Too Fast start->fast_elution Yes opt_solvent Optimize Solvent System (TLC Guided) poor_sep->opt_solvent Cause: Suboptimal Polarity gradient Use Gradient Elution poor_sep->gradient Cause: Complex Mixture reduce_load Reduce Sample Load poor_sep->reduce_load Cause: Overloading inc_polarity Increase Eluent Polarity no_elution->inc_polarity Cause: Low Polarity check_stability Check Compound Stability on Silica no_elution->check_stability Cause: Decomposition dec_polarity Decrease Eluent Polarity fast_elution->dec_polarity Cause: High Polarity alt_stationary Use Alumina or Deactivated Silica check_stability->alt_stationary

Caption: Troubleshooting decision tree for column chromatography purification.

References

Technical Support Center: Synthesis of Methyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-methylpyrrole-2-carboxylate. Our aim is to address common challenges and byproducts encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the N-methylation of Methyl 1H-pyrrole-2-carboxylate. This reaction typically involves the deprotonation of the pyrrole nitrogen using a strong base, followed by the introduction of a methyl group via a methylating agent.

Q2: What are the typical reagents used for the N-methylation of Methyl 1H-pyrrole-2-carboxylate?

A2: A common combination of reagents is sodium hydride (NaH) as the base and methyl iodide (MeI) as the methylating agent. The reaction is usually carried out in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Q3: What are the potential byproducts I should be aware of during this synthesis?

A3: Common byproducts can include unreacted starting material, C-methylated isomers, the hydrolyzed carboxylic acid, and byproducts arising from solvent decomposition. A detailed breakdown of these is provided in the troubleshooting guide below.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can observe the consumption of the starting material and the formation of the product. The product, being less polar than the N-H starting material, will have a higher Rf value.

Q5: What are the recommended purification methods for this compound?

A5: The primary methods for purification are column chromatography on silica gel or distillation under reduced pressure. The choice of method depends on the scale of the reaction and the nature of the impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Issue 1: Incomplete Reaction - Presence of Starting Material

Symptom: TLC analysis of the crude product shows a significant amount of the starting material (Methyl 1H-pyrrole-2-carboxylate).

Potential Causes & Solutions:

CauseSolution
Insufficient Base Ensure at least one equivalent of a strong base like NaH is used to achieve complete deprotonation of the starting material. Using a slight excess (e.g., 1.1 equivalents) can be beneficial.
Inactive Base Sodium hydride can be deactivated by moisture. Use freshly opened or properly stored NaH. It is often supplied as a dispersion in mineral oil, which should be washed away with a dry, non-reactive solvent like hexane before use.
Low Reaction Temperature or Short Time While the deprotonation is often rapid, the methylation step may require a longer reaction time or gentle heating. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.
Poor Quality Methylating Agent Use freshly distilled or high-purity methyl iodide. Impurities in the methylating agent can interfere with the reaction.
Issue 2: Formation of Isomeric Byproducts (C-Methylation)

Symptom: NMR or GC-MS analysis of the product reveals the presence of isomers, which are likely C-methylated products (e.g., Methyl 3-methyl-1H-pyrrole-2-carboxylate or Methyl 5-methyl-1H-pyrrole-2-carboxylate).

Potential Causes & Solutions:

CauseSolution
Reaction Conditions Favoring C-Alkylation The nature of the cation from the base and the solvent can influence the N- versus C-alkylation ratio. More ionic character in the nitrogen-metal bond (e.g., with sodium or potassium bases in highly solvating solvents) tends to favor N-alkylation.[1]
Steric Hindrance While less of a concern with a methyl group, bulkier alkylating agents can increase the proportion of C-alkylation.
Thermodynamic vs. Kinetic Control C-alkylation can sometimes be a thermodynamically favored product. Running the reaction at lower temperatures may favor the kinetically controlled N-alkylation product.
Issue 3: Presence of 1-Methylpyrrole-2-carboxylic acid

Symptom: The isolated product is contaminated with an acidic impurity, identified as 1-Methylpyrrole-2-carboxylic acid.

Potential Causes & Solutions:

CauseSolution
Hydrolysis During Workup The ester can be hydrolyzed during the aqueous workup, especially if acidic or strongly basic conditions are maintained for a prolonged period. Ensure the workup is performed under neutral or mildly basic conditions and is not unnecessarily lengthy. A wash with a saturated sodium bicarbonate solution can help neutralize any acid.
Moisture in the Reaction The presence of water in the reaction mixture can lead to hydrolysis of the ester, although this is less likely under the anhydrous conditions required for the use of NaH.
Issue 4: Formation of Byproducts from the Solvent

Symptom: Unexpected byproducts are observed, which do not correspond to the starting material or simple derivatives.

Potential Causes & Solutions:

CauseSolution
Reaction of NaH with DMF Sodium hydride can react with dimethylformamide (DMF), especially at elevated temperatures, to produce dimethylamine and other byproducts.[2][3][4] These can potentially react with other components in the mixture. Consider using an alternative aprotic solvent like tetrahydrofuran (THF).
Reaction of NaH with DMSO The reaction of sodium hydride with dimethyl sulfoxide (DMSO) can be hazardous and lead to runaway reactions. This combination should generally be avoided.[5]

Experimental Protocols

Synthesis of this compound

Materials:

  • Methyl 1H-pyrrole-2-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of Methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing Reaction Pathways and Byproducts

Synthesis_Byproducts Potential Byproducts in this compound Synthesis SM Methyl 1H-pyrrole-2-carboxylate (Starting Material) Product This compound (Desired Product) SM->Product N-Methylation (NaH, MeI) C_Me C-Methylated Isomers SM->C_Me C-Methylation (Side Reaction) Hydrolysis 1-Methylpyrrole-2-carboxylic acid (Hydrolysis Product) Product->Hydrolysis Ester Hydrolysis (Aqueous Workup) Solvent_BP Solvent-Derived Byproducts (e.g., from DMF) Incomplete Unreacted Starting Material

Caption: Overview of the main reaction and potential side reactions leading to common byproducts.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Crude Product Analysis (TLC, NMR, GC-MS) Impurity_ID Identify Major Impurity Start->Impurity_ID SM_present Starting Material Present? Impurity_ID->SM_present Check for SM Isomers Isomers Detected? SM_present->Isomers No Sol_SM Incomplete Reaction: - Check base activity/amount - Increase reaction time/temp SM_present->Sol_SM Yes Acid Acidic Impurity? Isomers->Acid No Sol_Isomers C-Methylation: - Adjust base/solvent - Lower reaction temperature Isomers->Sol_Isomers Yes Unknown Other Byproducts? Acid->Unknown No Sol_Acid Hydrolysis: - Neutral/basic workup - Minimize workup time Acid->Sol_Acid Yes Sol_Unknown Solvent Decomposition: - Use alternative solvent (THF) - Control temperature Unknown->Sol_Unknown Yes Purify Purify by Column Chromatography or Distillation Unknown->Purify No Sol_SM->Purify Sol_Isomers->Purify Sol_Acid->Purify Sol_Unknown->Purify

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Troubleshooting low yield in "Methyl 1-methylpyrrole-2-carboxylate" preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the preparation of Methyl 1-methylpyrrole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two common synthetic strategies for the preparation of this compound:

  • Route A: N-methylation of Methyl 2-pyrrolecarboxylate. This involves deprotonating the pyrrole nitrogen with a base, followed by reaction with a methylating agent.

  • Route B: Esterification of 1-methylpyrrole-2-carboxylic acid. This is typically an acid-catalyzed reaction with methanol.

Q2: My N-methylation reaction (Route A) is resulting in a low yield. What are the common causes?

A2: Low yields in the N-methylation of Methyl 2-pyrrolecarboxylate can stem from several factors:

  • Incomplete deprotonation: The base used may not be strong enough to fully deprotonate the pyrrole nitrogen.

  • Presence of moisture: Water in the reaction will quench the strong base (e.g., NaH) and the pyrrolide anion intermediate.

  • Inactive methylating agent: The methylating agent (e.g., methyl iodide) may have degraded.

  • Side reactions: Competing C-alkylation can occur, although it is generally less favored.

Q3: I am observing multiple spots on my TLC plate after the N-methylation reaction. What could they be?

A3: Besides your desired product and unreacted starting material, other spots could represent byproducts from C-alkylation or impurities from the starting materials. It is also possible that some of the starting material or product has degraded.

Q4: The Fischer esterification (Route B) of my 1-methylpyrrole-2-carboxylic acid is not going to completion. How can I improve the conversion?

A4: The Fischer esterification is an equilibrium reaction.[1] To drive it towards the product, you can:

  • Use a large excess of methanol: This shifts the equilibrium towards the ester.

  • Remove water as it forms: This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Ensure an adequate amount of acid catalyst: A sufficient concentration of a strong acid like sulfuric acid is necessary.

Q5: The workup for my esterification reaction is complicated, and I'm losing product. Are there any tips for purification?

A5: Purification of esters can sometimes be challenging. After neutralizing the acid catalyst, ensure thorough extraction with a suitable organic solvent. Washing the organic layer with a saturated sodium bicarbonate solution will remove any remaining acidic impurities. If the product is volatile, care should be taken during solvent removal. Column chromatography is often effective for obtaining a high-purity product.

Troubleshooting Guides

Route A: N-methylation of Methyl 2-pyrrolecarboxylate
ProblemPotential CauseSuggested Solution
Low or No Product Formation 1. Inactive base (e.g., old NaH).2. Wet solvent or glassware.3. Insufficiently strong base.4. Degraded methylating agent.1. Use fresh, high-quality sodium hydride.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Consider using a stronger base if necessary.4. Use fresh methyl iodide; store it properly to prevent degradation.
Mixture of Products (N- and C-alkylation) 1. Reaction conditions favoring C-alkylation.1. The choice of solvent and counter-ion can influence the N/C alkylation ratio; consider using a less polar solvent.[2]
Incomplete Reaction 1. Insufficient equivalents of base or methylating agent.2. Low reaction temperature or short reaction time.1. Use a slight excess of both the base and methylating agent (e.g., 1.1-1.2 equivalents).2. Allow the reaction to stir at room temperature for a longer period or gently warm if necessary, monitoring by TLC.
Route B: Fischer Esterification of 1-methylpyrrole-2-carboxylic acid
ProblemPotential CauseSuggested Solution
Low Conversion to Ester 1. Equilibrium not shifted towards the product.2. Insufficient acid catalyst.3. Presence of water in the starting material or solvent.1. Use methanol as the solvent to have a large excess.2. Increase the amount of sulfuric acid or another strong acid catalyst.3. Use anhydrous methanol and ensure the starting material is dry.
Product Decomposition 1. Reaction temperature is too high.2. Prolonged reaction time in the presence of strong acid.1. Maintain a gentle reflux; avoid excessive heating.2. Monitor the reaction by TLC and work it up as soon as the starting material is consumed.
Difficult Purification 1. Incomplete neutralization of the acid catalyst.2. Emulsion formation during workup.1. Carefully neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.2. Add brine during the extraction to help break up emulsions.

Experimental Protocols

Route A: N-methylation of Methyl 2-pyrrolecarboxylate
  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) and cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Slowly add a solution of Methyl 2-pyrrolecarboxylate (1.0 eq.) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes.

  • Methylation: Add methyl iodide (MeI, 1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess NaH by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Workup: Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Route B: Fischer Esterification of 1-methylpyrrole-2-carboxylic acid
  • Preparation: In a round-bottom flask, dissolve 1-methylpyrrole-2-carboxylic acid (1.0 eq.) in a large excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid until the cessation of gas evolution.

  • Solvent Removal: Remove the excess methanol under reduced pressure.

  • Workup: To the resulting residue, add water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: If necessary, purify the product by column chromatography.

Data Presentation

Table 1: Typical Reaction Parameters for N-methylation (Route A)
ParameterValue
Base Sodium Hydride (NaH), 60% in mineral oil
Methylating Agent Methyl Iodide (MeI)
Solvent Anhydrous DMF or THF
Temperature 0 °C to Room Temperature
Reaction Time 2 - 6 hours
Typical Yield 70 - 90%
Table 2: Typical Reaction Parameters for Fischer Esterification (Route B)
ParameterValue
Acid Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Alcohol Methanol (used in excess as solvent)
Temperature Reflux (approx. 65 °C)
Reaction Time 4 - 12 hours
Typical Yield 80 - 95%

Visualizations

G Synthetic Routes to this compound cluster_0 Route A: N-methylation cluster_1 Route B: Esterification A1 Methyl 2-pyrrolecarboxylate A2 Deprotonation with NaH in DMF A1->A2 A3 Methylation with MeI A2->A3 A4 This compound A3->A4 B1 1-methylpyrrole-2-carboxylic acid B2 Acid-catalyzed reaction with Methanol (H₂SO₄) B1->B2 B3 This compound B2->B3

Caption: Overview of the two primary synthetic pathways.

G Troubleshooting Low Yield in N-methylation start Low Yield Observed q1 Is the reaction completely anhydrous? start->q1 s1_no Dry all glassware and use anhydrous solvents q1->s1_no No q2 Is deprotonation complete? q1->q2 Yes s1_yes Check base and methylating agent activity s1_no->q2 s2_no Use fresh, stronger base (e.g., NaH) q2->s2_no No q3 Is the reaction going to completion? q2->q3 Yes s2_yes Consider side reactions (e.g., C-alkylation) s2_no->q3 s3_yes Purification issue? q3->s3_yes Yes s3_no Increase reaction time or temperature q3->s3_no No s3_no->s3_yes

Caption: Logical workflow for troubleshooting low yield in N-methylation.

G Troubleshooting Incomplete Esterification start Incomplete Reaction q1 Is there a large excess of methanol? start->q1 s1_no Use methanol as the solvent q1->s1_no No q2 Is water being removed? q1->q2 Yes s1_no->q2 s2_no Use Dean-Stark or drying agent q2->s2_no No q3 Is the acid catalyst sufficient? q2->q3 Yes s2_no->q3 s3_no Increase catalyst loading q3->s3_no No end Reaction should proceed to completion q3->end Yes s3_no->end

Caption: Decision-making process for optimizing Fischer esterification.

References

Technical Support Center: Purification of Crude "Methyl 1-methylpyrrole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "Methyl 1-methylpyrrole-2-carboxylate".

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in my crude "this compound"?

A1: The impurities in your crude product will largely depend on the synthetic route employed. However, common impurities may include:

  • Unreacted Starting Materials: Such as 1-methylpyrrole or methyl 2-pyrrolecarboxylate.

  • Reagents and Byproducts from Synthesis: For instance, if a Vilsmeier-Haack reaction is used for formylation followed by oxidation and esterification, you might find residual phosphoryl chloride, dimethylformamide (DMF), and related byproducts. In syntheses involving methylation, unreacted methylating agents or multi-methylated species could be present.

  • Side-Reaction Products: Isomeric products, such as "Methyl 1-methylpyrrole-3-carboxylate", can form depending on the regioselectivity of the carboxylation or esterification step.

  • Polymeric Materials: Pyrrole and its derivatives can be prone to polymerization, especially under acidic conditions or upon exposure to air and light.

  • Residual Solvents: Solvents used in the synthesis and work-up procedures may be present.

Q2: What is the most appropriate initial purification strategy for my crude product?

A2: For most organic compounds, a simple purification technique should be attempted first. For "this compound," which is a solid at room temperature, recrystallization is a good initial strategy. If recrystallization fails to yield a product of sufficient purity, column chromatography is the next logical step.

Q3: How can I assess the purity of my "this compound"?

A3: Several analytical techniques can be used to assess the purity of your compound. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining purity. A certificate of analysis for the related compound "Methyl 1H-pyrrole-2-carboxylate" shows that a purity of 99.9% can be determined by HPLC. Other common methods include:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the number of components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can provide information about the structure of the main component and the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For esters like "this compound", ethyl acetate or acetone-based systems can be effective.
Product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling is too rapid. The melting point of the solute is lower than the boiling point of the solvent.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Try a lower-boiling point solvent. Scratch the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling. The solution is not saturated enough. The compound is very soluble in the chosen solvent at all temperatures.Evaporate some of the solvent to increase the concentration. Place the solution in an ice bath or refrigerator to decrease solubility further. If the compound is highly soluble, try a different solvent or a solvent/anti-solvent system (e.g., dissolve in a good solvent like ethyl acetate and slowly add a poor solvent like hexane until turbidity appears, then heat to redissolve and cool slowly).
Low recovery of the purified product. Too much solvent was used. The product has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Note: This may also adsorb some of your product.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the desired compound and impurities. The eluent system is not optimized.Use Thin-Layer Chromatography (TLC) to determine the optimal eluent system. A good starting point for pyrrole derivatives is a gradient of ethyl acetate in hexane. Adjust the polarity to achieve a good separation of spots on the TLC plate.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
The compound is eluting too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent. Start with a less polar solvent like pure hexane and gradually add the more polar solvent.
Streaking or tailing of the compound band on the column. The compound is interacting too strongly with the stationary phase. The column is overloaded.Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, though the target compound is neutral). Ensure you are not loading too much crude material onto the column.
Cracks or channels in the stationary phase. The column was not packed properly.Ensure the silica gel or alumina is packed uniformly as a slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of "this compound". The choice of solvent is critical and may require some initial screening.

Materials:

  • Crude "this compound"

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. If using a flammable solvent, use a water bath or a heating mantle. Add more solvent in small portions until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography

This protocol describes a general procedure for the purification of "this compound" using silica gel column chromatography.

Materials:

  • Crude "this compound"

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Eluent System Selection: Use TLC to determine the best solvent system for separation. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give your desired compound an Rf value of approximately 0.3.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, and gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Drain the solvent until the level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude "this compound" in a minimum amount of the eluent or a more polar solvent if necessary.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, "dry loading" is recommended: dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and then carefully add the dry, impregnated silica gel to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified "this compound".

Data Presentation

Table 1: Purity Analysis of a Related Compound ("Methyl 1H-pyrrole-2-carboxylate")

Analytical Method Purity Reference
HPLC99.9%Certificate of Analysis

Note: This data is for a closely related compound and serves as an example of the purity that can be achieved and verified.

Visualizations

experimental_workflow crude Crude Methyl 1-methylpyrrole-2-carboxylate recrystallization Recrystallization crude->recrystallization purity_check1 Purity Check (TLC, HPLC) recrystallization->purity_check1 pure_product1 Pure Product purity_check1->pure_product1 Purity > 99% column_chromatography Column Chromatography purity_check1->column_chromatography Purity < 99% purity_check2 Purity Check (TLC, HPLC) column_chromatography->purity_check2 pure_product2 Pure Product purity_check2->pure_product2 Purity > 99% further_purification Further Purification (if necessary) purity_check2->further_purification Purity < 99%

Caption: General experimental workflow for the purification of "this compound".

troubleshooting_logic start Purification Attempt recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography oiling_out Product Oils Out recrystallization->oiling_out slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling Yes oiling_out->column_chromatography No success Pure Product slow_cooling->success change_solvent Change Solvent poor_separation Poor Separation column_chromatography->poor_separation optimize_eluent Optimize Eluent with TLC poor_separation->optimize_eluent Yes check_loading Check Sample Loading poor_separation->check_loading No optimize_eluent->success check_loading->success

Caption: A logical troubleshooting guide for common purification issues.

"Methyl 1-methylpyrrole-2-carboxylate" stability under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 1-methylpyrrole-2-carboxylate under various reaction conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

This compound is a relatively stable crystalline solid at room temperature. However, it is susceptible to degradation under certain conditions, including strong acidic or basic environments, in the presence of strong oxidizing or reducing agents, and at elevated temperatures. For prolonged storage, it is advisable to keep the compound in a cool, dry, and dark place.

Q2: How stable is the ester group to hydrolysis?

The methyl ester group is susceptible to both acid- and base-catalyzed hydrolysis.

  • Acidic Conditions: In the presence of aqueous acid, the ester can be hydrolyzed to 1-methylpyrrole-2-carboxylic acid and methanol. This reaction is reversible.

  • Basic Conditions (Saponification): Under basic conditions, the ester undergoes irreversible hydrolysis to form the salt of 1-methylpyrrole-2-carboxylic acid and methanol. This reaction, known as saponification, typically proceeds to completion.

Q3: Is the pyrrole ring reactive under common reaction conditions?

Yes, the pyrrole ring is an electron-rich aromatic system and is susceptible to oxidation. It can also be reduced under certain conditions. It is important to consider the stability of the pyrrole ring itself, not just the ester functionality, when planning reactions.

Q4: What are the likely degradation pathways for this molecule?

The primary degradation pathways for this compound are:

  • Hydrolysis: Cleavage of the methyl ester to the corresponding carboxylic acid under acidic or basic conditions.

  • Oxidation: Oxidation of the electron-rich pyrrole ring, which can lead to the formation of pyrrolinones or other oxidized species.

  • Reduction: Reduction of the ester to an alcohol or aldehyde, or reduction of the pyrrole ring to a pyrroline or pyrrolidine, depending on the reducing agent and conditions.

  • Thermal Decomposition: At high temperatures, the molecule can undergo decomposition, potentially through decarboxylation of the hydrolyzed product or other fragmentation pathways.

Troubleshooting Guides

Stability Under Acidic Conditions

Problem: My reaction in an acidic medium is showing low yield of the desired product and formation of an unexpected byproduct.

Possible Cause: The acidic conditions may be causing hydrolysis of the methyl ester to 1-methylpyrrole-2-carboxylic acid. In some cases, particularly at elevated temperatures and low pH, the resulting carboxylic acid may be susceptible to decarboxylation, leading to the formation of 1-methylpyrrole.

Troubleshooting Steps:

  • Monitor for Hydrolysis: Use techniques like TLC, LC-MS, or NMR to check for the presence of 1-methylpyrrole-2-carboxylic acid in your reaction mixture.

  • Modify Reaction Conditions:

    • Use non-aqueous acidic conditions: If water is not essential for your reaction, consider using an acid in an anhydrous organic solvent.

    • Lower the temperature: If possible, run the reaction at a lower temperature to minimize the rate of hydrolysis.

    • Use a milder acid: If your reaction allows, switch to a weaker acid.

  • Protecting Groups: If the ester is not required for the reaction, consider if the corresponding carboxylic acid or another functional group would be more stable under your reaction conditions.

Stability Under Basic Conditions

Problem: I am trying to perform a reaction on another part of the molecule in the presence of a base, but I am losing my ester group.

Possible Cause: The basic conditions are causing saponification of the methyl ester. This is a common and often rapid reaction for esters in the presence of bases like NaOH, KOH, or LiOH.

Troubleshooting Steps:

  • Choose a Non-Nucleophilic Base: If the base is only required as a proton scavenger, consider using a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Lower the Temperature: Perform the reaction at the lowest possible temperature to slow down the rate of saponification.

  • Limit Exposure Time: Minimize the time the compound is exposed to the basic conditions.

  • Protecting Group Strategy: If the ester is labile under the required basic conditions, consider converting it to a more robust functional group for the reaction and then regenerating it later if necessary.

Stability Under Oxidative Conditions

Problem: My compound is decomposing in the presence of an oxidizing agent, and I am observing multiple unidentified products.

Possible Cause: The pyrrole ring is electron-rich and susceptible to oxidation. Common oxidizing agents can react with the pyrrole ring, leading to a complex mixture of oxidation products, including potential polymerization.

Troubleshooting Steps:

  • Use Milder Oxidizing Agents: If possible, select a milder and more selective oxidizing agent for your intended transformation.

  • Control Stoichiometry: Carefully control the stoichiometry of the oxidizing agent to avoid over-oxidation.

  • Protect the Pyrrole Ring: In some cases, it may be necessary to introduce an electron-withdrawing group onto the pyrrole ring to decrease its sensitivity to oxidation, although this will also affect its reactivity.

  • Inert Atmosphere: If the oxidation is due to atmospheric oxygen, especially in the presence of light or metal catalysts, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Stability Under Reductive Conditions

Problem: I am attempting to reduce another functional group in the molecule, but the pyrrole ester is also being reduced.

Possible Cause: Both the ester group and the pyrrole ring can be reduced, depending on the reducing agent and reaction conditions.

  • Strong reducing agents like lithium aluminum hydride (LiAlH₄) will likely reduce the ester to the corresponding alcohol.

  • Catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni) can reduce the pyrrole ring to a pyrrolidine.

  • Milder reducing agents may selectively reduce other functional groups, but compatibility must be verified.

Troubleshooting Steps:

  • Select a Chemoselective Reducing Agent: Choose a reducing agent known for its selectivity towards the functional group you intend to reduce. For example, sodium borohydride (NaBH₄) is generally less reactive towards esters than LiAlH₄.

  • Control Reaction Conditions: Adjust the temperature, reaction time, and stoichiometry of the reducing agent to favor the desired transformation.

  • Protecting Groups: Protect the ester or the pyrrole ring if they are not compatible with the required reduction conditions.

Summary of Stability Data

ConditionStabilityPotential Degradation ProductsKey Considerations
Acidic (aqueous) Unstable1-methylpyrrole-2-carboxylic acid, Methanol, 1-methylpyrrole (via decarboxylation)Rate of hydrolysis increases with acid strength and temperature.
Basic (aqueous) Unstable1-methylpyrrole-2-carboxylate salt, MethanolSaponification is generally irreversible and proceeds to completion.
Oxidative UnstablePyrrolinones, Polymeric materials, Ring-opened productsThe electron-rich pyrrole ring is highly susceptible to oxidation.
Reductive Depends on Reagent1-methyl-2-(hydroxymethyl)pyrrole, Pyrrolidine derivativesBoth the ester and the pyrrole ring can be reduced.
Thermal Moderately StableDecomposition products (e.g., via decarboxylation of hydrolyzed form)Generally stable at room temperature, but degradation can occur at elevated temperatures.

Experimental Protocols

Protocol for Monitoring Hydrolysis under Acidic Conditions

This protocol outlines a general procedure to assess the stability of this compound in an acidic solution.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Prepare an acidic aqueous solution of the desired pH (e.g., pH 1, 3, and 5) using a suitable buffer or by diluting a strong acid like HCl.

  • Reaction Setup:

    • In a series of vials, add a known volume of the acidic solution.

    • At time zero, add a small aliquot of the stock solution of the compound to each vial to achieve the desired final concentration.

    • Incubate the vials at a constant temperature (e.g., 25 °C, 40 °C, and 60 °C).

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Quench the reaction by neutralizing the sample with a suitable base if necessary.

    • Analyze the samples by a suitable analytical method such as HPLC or LC-MS to quantify the remaining amount of this compound and identify any degradation products.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the rate of degradation under each condition.

Protocol for Saponification (Base-Catalyzed Hydrolysis)

This protocol describes a typical procedure for the saponification of this compound.

  • Reaction Setup:

    • Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or a mixture of THF and water.

    • Add an aqueous solution of a base (e.g., 1 M NaOH or KOH, 1.1 - 2 equivalents) to the solution.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to reflux.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Dilute the residue with water.

    • To isolate the carboxylic acid, acidify the aqueous solution with a strong acid (e.g., 1 M HCl) to a low pH.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain 1-methylpyrrole-2-carboxylic acid.

Visualizations

experimental_workflow_acidic_stability cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution of Compound mix Mix Stock Solution with Acidic Solutions prep_stock->mix prep_acid Prepare Acidic Aqueous Solutions (different pH) prep_acid->mix incubate Incubate at Constant Temperature mix->incubate sample Take Samples at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC/LC-MS quench->analyze plot Plot Concentration vs. Time analyze->plot calculate Calculate Degradation Rate plot->calculate

Caption: Workflow for Acidic Stability Testing.

experimental_workflow_saponification cluster_reaction Reaction cluster_workup Work-up cluster_product Product dissolve Dissolve Ester in Solvent add_base Add Aqueous Base dissolve->add_base react Stir/Heat and Monitor Reaction add_base->react remove_solvent Remove Organic Solvent react->remove_solvent dilute Dilute with Water remove_solvent->dilute acidify Acidify Aqueous Layer dilute->acidify extract Extract with Organic Solvent acidify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product 1-methylpyrrole-2-carboxylic acid dry_concentrate->product

Caption: Workflow for Saponification.

Preventing dimerization of pyrrole derivatives during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Pyrrole Derivatives

Welcome to the technical support center for the synthesis of substituted pyrroles. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address the common issue of dimerization and polymerization of pyrrole derivatives during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrrole synthesis resulting in a dark, tarry mixture instead of the desired product?

A1: The formation of a dark, tarry, or black substance is a common indication of pyrrole polymerization.[1] Pyrrole and its derivatives are electron-rich aromatic compounds, making them highly susceptible to electrophilic attack and subsequent polymerization.[2][3][4] This process can be initiated by several factors, including:

  • Acidic Conditions: Strong acids can protonate the pyrrole ring, generating a reactive intermediate that readily attacks another pyrrole molecule, leading to a chain reaction.[2][4][5][6][7]

  • Oxidizing Agents: The presence of oxidants, including atmospheric oxygen, can lead to the formation of radical cations, which are key intermediates in oxidative polymerization.[8][9]

  • Light and Heat: Exposure to light and high temperatures can also promote polymerization.[1][2][10]

Q2: How can I prevent the unwanted dimerization or polymerization of my pyrrole derivative?

A2: Preventing these side reactions hinges on controlling the reactivity of the pyrrole ring. Key strategies include:

  • Use of Protecting Groups: Introducing an electron-withdrawing group (EWG) onto the pyrrole nitrogen (N-protection) or a carbon atom (C-protection) is a highly effective method.[11][12][13] These groups reduce the electron density of the pyrrole ring, thereby decreasing its nucleophilicity and susceptibility to electrophilic attack and oxidation.[11][12]

  • Control of Reaction Conditions: Careful management of the experimental setup is crucial. This includes using purified reagents, maintaining an inert atmosphere (e.g., with nitrogen or argon) to exclude oxygen, protecting the reaction from light, and carefully controlling the temperature.[1][10][14]

  • pH Control: Avoid strongly acidic conditions whenever possible.[4][5][6][14] If an acid catalyst is necessary, use the mildest acid that can effectively promote the desired reaction.

Q3: What are the most effective protecting groups for preventing pyrrole dimerization?

A3: The choice of protecting group is critical and depends on the specific reaction conditions and the desired final product. Sulfonyl groups are among the most common and effective N-protecting groups due to their strong electron-withdrawing nature.[11][13]

Protecting GroupPositionKey Features & Deprotection
Sulfonyl Groups
Tosyl (Ts)N-protectionHighly effective at deactivating the pyrrole ring.[11]
BenzenesulfonylN-protectionSimilar effectiveness to the tosyl group.[11]
2,4-Dinitrobenzenesulfinyl/sulfonylN- or C-protectionStrong electron-withdrawing groups that can be removed under mild conditions with thiols.[12][13]
Acyl Groups
Carboxylate EstersC-protection (typically at C2)Acts as an effective EWG to prevent polymerization.[12]
Other Groups
2-PhenylsulfonylethylN-protectionA versatile protecting group that can be removed via a reverse Michael reaction using a base like DBN or sodium hydride.[15][16]
2-ChloroethylN-protectionReadily attached and can be removed in a one-pot, three-step sequence.[15][16]

Q4: How do substituents on the pyrrole ring affect its stability and tendency to dimerize?

A4: The nature and position of substituents significantly influence the stability of the pyrrole ring.

  • Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy (e.g., methoxy), or amino groups increase the electron density of the ring, making it more reactive and prone to dimerization and polymerization.[17][18][19]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, or sulfonyl decrease the ring's electron density, thereby increasing its stability and reducing the likelihood of unwanted side reactions.[11][12][19] For instance, the presence of a 2,2-dicyanovinyl substituent renders the pyrrole inert under acidic conditions.[11]

Troubleshooting Guide

Issue Observed Potential Cause Recommended Solution(s)
Reaction mixture turns dark brown or black; formation of a tarry precipitate. Polymerization of the pyrrole derivative.• Lower the reaction temperature.[1]• Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[10]• Protect the reaction from light by wrapping the flask in aluminum foil.• If using an acid catalyst, switch to a milder acid or reduce its concentration.[1]• Introduce an electron-withdrawing protecting group on the pyrrole nitrogen or carbon.[11][12]
Low yield of the desired product with multiple unidentified byproducts. Competing side reactions, including dimerization or oligomerization.• Purify all starting materials and solvents to remove impurities that could initiate polymerization.[14]• Optimize reaction stoichiometry and addition rates.• Consider using a protecting group strategy to deactivate the pyrrole ring during the reaction.[11][13]
Reaction fails to proceed, even under forcing conditions. Over-deactivation of the pyrrole ring by a strong protecting group.• Switch to a less electron-withdrawing protecting group.• The chosen protecting group may be sterically hindering the reaction; consider a smaller protecting group.[20]

Experimental Protocols

Protocol 1: General Procedure for N-Sulfonylation of Pyrrole

This protocol describes a general method for protecting the pyrrole nitrogen with a sulfonyl group, which is a key step in preventing dimerization during subsequent reactions.

  • Materials: Pyrrole derivative, benzenesulfonyl chloride (or p-toluenesulfonyl chloride), a suitable base (e.g., sodium hydride, DBN), and an anhydrous aprotic solvent (e.g., DMF, THF).

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen), dissolve the pyrrole derivative in the anhydrous solvent.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add the base (e.g., sodium hydride) to the solution to deprotonate the pyrrole nitrogen.

    • Once the deprotonation is complete (cessation of gas evolution if using NaH), add the sulfonyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction by carefully adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the N-sulfonylated pyrrole by column chromatography or recrystallization.

Protocol 2: Deprotection of an N-(2-Phenylsulfonylethyl) Pyrrole

This protocol provides a method for removing the 2-phenylsulfonylethyl protecting group.

  • Materials: N-(2-phenylsulfonylethyl) protected pyrrole, a base (e.g., DBN or sodium hydride), and DMF.

  • Procedure:

    • Dissolve the protected pyrrole derivative in DMF.

    • Add the base (e.g., DBN) to the solution at room temperature.[15][16]

    • Stir the reaction mixture until the deprotection is complete (monitor by TLC).

    • Dilute the reaction mixture with water and extract the deprotected pyrrole with an organic solvent.

    • Wash the organic layer, dry, and concentrate to yield the deprotected pyrrole.

Visual Guides

Dimerization_Pathway cluster_initiation Initiation cluster_propagation Propagation Pyrrole Pyrrole Derivative ProtonatedPyrrole Protonated Intermediate (Resonance Stabilized Cation) Pyrrole->ProtonatedPyrrole H⁺ (Acid Catalyst) DimerCation Dimer Cation ProtonatedPyrrole->DimerCation + Pyrrole Dimer Dimer DimerCation->Dimer - H⁺ Polymer Polymer/Trimer... Dimer->Polymer Further Reaction Troubleshooting_Workflow cluster_conditions Condition Optimization cluster_protection Protection Strategy Start Dimerization/Polymerization Observed? Check_Conditions Review Reaction Conditions Start->Check_Conditions Yes Use_Protecting_Group Implement Protecting Group Strategy Check_Conditions->Use_Protecting_Group Issue Persists Lower_Temp Lower Temperature Check_Conditions->Lower_Temp Inert_Atmosphere Use Inert Atmosphere Check_Conditions->Inert_Atmosphere Milder_Catalyst Use Milder Catalyst Check_Conditions->Milder_Catalyst Modify_Substituents Modify Pyrrole Substituents Use_Protecting_Group->Modify_Substituents Issue Persists N_Protect N-Sulfonyl or N-Acyl Protection Use_Protecting_Group->N_Protect C_Protect C-Carboxylate Protection Use_Protecting_Group->C_Protect End_Fail Further Optimization Needed Modify_Substituents->End_Fail End_Success Successful Synthesis Lower_Temp->End_Success Resolved Inert_Atmosphere->End_Success Resolved Milder_Catalyst->End_Success Resolved N_Protect->End_Success Resolved C_Protect->End_Success Resolved

References

Characterization of unexpected products in "Methyl 1-methylpyrrole-2-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1-methylpyrrole-2-carboxylate.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during common reactions involving this compound.

Suzuki-Miyaura Coupling Reactions

Issue 1.1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Catalyst Inactivity Ensure the palladium catalyst is fresh and properly handled to avoid deactivation. Consider using a different palladium source or ligand. For electron-rich pyrroles, catalysts with bulky, electron-rich phosphine ligands can be effective.
Base Incompatibility The choice of base is critical. If ester hydrolysis is a concern, consider using milder bases like potassium fluoride (KF) instead of strong bases like sodium or potassium carbonate.[1]
Poor Solubility of Reactants Ensure all reactants are soluble in the chosen solvent system. For poorly soluble aryl halides, consider using co-solvents or switching to a solvent like DMF. However, be aware that the solvent can influence regioselectivity.[1][2]
Protodeborylation of Boronic Acid This is a common side reaction, especially with heteroaryl boronic acids. Use freshly prepared boronic acids and consider using boronate esters, which can be more stable.

Issue 1.2: Formation of Unexpected Isomers (Regioselectivity Issues)

In reactions with poly-substituted pyrroles, the site of coupling can be influenced by the solvent. A reversal of regioselectivity has been observed in the Suzuki coupling of dihalopyrrole esters when changing the solvent.[2][3]

Solvent System Observed Regioselectivity
Toluene/EthanolCoupling at the less sterically hindered position.
DMFPotential for altered regioselectivity due to different solvation of the pyrrole ester.[2]

Troubleshooting Workflow for Suzuki Coupling

Suzuki_Troubleshooting Start Low/No Yield in Suzuki Coupling Catalyst Check Catalyst Activity Start->Catalyst Is catalyst fresh? Catalyst->Catalyst No, replace catalyst Base Optimize Base Catalyst->Base Yes Base->Base Yes, use milder base (e.g., KF) Solvent Check Solubility & Solvent Effects Base->Solvent Is ester hydrolysis observed? Solvent->Solvent No, change solvent/co-solvent Boronic_Acid Verify Boronic Acid Quality Solvent->Boronic_Acid Are reactants soluble? Boronic_Acid->Boronic_Acid No, use fresh reagent Success Successful Coupling Boronic_Acid->Success Is boronic acid fresh?

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Hydrolysis of the Methyl Ester

Issue 2.1: Incomplete Hydrolysis

Potential Cause Troubleshooting Steps
Insufficient Base/Acid Ensure at least a stoichiometric amount of base (e.g., NaOH, KOH) or acid (e.g., HCl, H2SO4) is used. For stubborn esters, using a larger excess may be necessary.
Low Reaction Temperature Heating is often required to drive the hydrolysis to completion. Refluxing in a suitable solvent is a common practice.
Poor Solubility The ester must be soluble in the reaction medium. Using a co-solvent like methanol or ethanol with an aqueous base can improve solubility.

Issue 2.2: Decarboxylation of the Resulting Carboxylic Acid

Pyrrole-2-carboxylic acids can undergo decarboxylation, especially under acidic conditions and at elevated temperatures.[4][5]

Condition Observation Prevention
Strong Acid, High TemperatureFormation of 1-methylpyrrole as a byproduct.Use milder hydrolysis conditions (e.g., basic hydrolysis followed by careful acidification at low temperature). Avoid prolonged heating of the carboxylic acid in acidic media.
Reduction with Lithium Aluminum Hydride (LAH)

Issue 3.1: Incomplete Reduction

Potential Cause Troubleshooting Steps
Deactivated LAH LAH is highly reactive with moisture. Use freshly opened LAH or a standardized solution. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere.
Insufficient LAH For esters, two equivalents of hydride are consumed. It is common to use an excess of LAH to ensure complete reaction.
Low Reaction Temperature While initial addition is often done at low temperatures for safety, the reaction may require warming to room temperature or gentle reflux to go to completion.

Issue 3.2: Formation of Unexpected Products

While the expected product of LAH reduction of this compound is (1-methyl-1H-pyrrol-2-yl)methanol, over-reduction or side reactions are possible, though less common for this specific substrate under standard conditions.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected products in the Vilsmeier-Haack formylation of this compound?

A1: The Vilsmeier-Haack reaction is an electrophilic substitution.[6][7] While formylation is expected at the electron-rich C5 or C4 positions, potential side reactions could include:

  • Diformylation: If the reaction conditions are harsh or the reaction time is prolonged, diformylation at both the C4 and C5 positions might occur.

  • Reaction with the ester group: Although less likely, the Vilsmeier reagent could potentially react with the ester functionality under certain conditions.

Logical Relationship for Vilsmeier-Haack Reaction

Vilsmeier_Haack Substrate This compound Intermediate Iminium Salt Intermediate Substrate->Intermediate Electrophilic Attack Reagent Vilsmeier Reagent (POCl3/DMF) Reagent->Intermediate Product Formylated Product(s) Intermediate->Product Hydrolysis Side_Product Potential Diformylated Product Intermediate->Side_Product Further Reaction

Caption: Logical pathway for the Vilsmeier-Haack formylation.

Q2: Can Friedel-Crafts acylation be performed on this compound, and what are the potential pitfalls?

A2: Yes, Friedel-Crafts acylation is possible on electron-rich pyrroles. However, several challenges exist:

  • Polyacylation: The product of the acylation is often more reactive than the starting material, leading to multiple acyl groups being added to the pyrrole ring.[8][9]

  • Ring Polymerization: The strong Lewis acids used as catalysts can induce polymerization of the pyrrole.

  • Regioselectivity: Acylation will likely occur at the C4 or C5 position, and controlling the regioselectivity can be challenging.

Q3: During the synthesis of substituted pyrroles using this compound as a starting material, what can lead to the formation of dimers or polymers?

A3: Dimerization or polymerization can occur under several conditions:

  • Strongly Acidic Conditions: As mentioned, strong acids can promote the polymerization of the pyrrole ring.

  • Oxidative Conditions: In the presence of oxidizing agents, pyrroles can undergo oxidative coupling to form bipyrroles or larger polymeric structures.

  • Radical Reactions: Certain radical reactions can also lead to polymerization.

III. Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the aryl boronic acid (1.2 eq.), and the base (e.g., K2CO3, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.) to the flask.

  • Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent (e.g., a mixture of toluene and ethanol, or dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Basic Hydrolysis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., methanol or ethanol).

  • Base Addition: Add an aqueous solution of a base (e.g., 2M NaOH) to the flask.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

General Protocol for the Reduction of this compound with LiAlH4
  • Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of LiAlH4 (1.5-2.0 eq.) in a dry ethereal solvent (e.g., THF or diethyl ether) and cool to 0 °C.

  • Substrate Addition: Dissolve this compound in the same dry solvent and add it dropwise to the LiAlH4 suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by an aqueous NaOH solution, and then more water, while cooling in an ice bath.

  • Work-up: Filter the resulting precipitate and wash it thoroughly with an organic solvent (e.g., ethyl acetate). Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol by column chromatography if necessary.

Disclaimer: These protocols are intended as general guidelines. Reaction conditions, including temperature, reaction time, and stoichiometry, may need to be optimized for specific substrates and desired outcomes. Always perform a thorough literature search and risk assessment before conducting any chemical reaction.

References

Validation & Comparative

Comparison of different methods for "Methyl 1-methylpyrrole-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different synthetic methods for obtaining Methyl 1-methylpyrrole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. We will delve into three primary synthetic routes, presenting detailed experimental protocols, quantitative data for comparison, and visual representations of the workflows.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The efficiency of its synthesis can significantly impact the overall cost and timeline of a research or development project. This guide aims to provide an objective comparison of the most common methods for its preparation, enabling researchers to select the most suitable approach based on their specific needs, available resources, and desired scale of production.

Methods of Synthesis: A Comparative Overview

Three principal methods for the synthesis of this compound will be discussed:

  • Esterification of 1-methylpyrrole-2-carboxylic acid: A classic and straightforward approach.

  • N-methylation of methyl pyrrole-2-carboxylate: A common strategy for introducing the N-methyl group.

  • Iron-Catalyzed Carboxylation of N-methylpyrrole: A direct functionalization approach.

The following sections will provide a detailed analysis of each method.

Method 1: Esterification of 1-methylpyrrole-2-carboxylic acid

This method involves the direct conversion of the corresponding carboxylic acid to its methyl ester, typically through a Fischer-Speier esterification reaction.

Experimental Protocol

A mixture of 1-methylpyrrole-2-carboxylic acid (1.0 eq), methanol (10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure. The residue is then diluted with water and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product. Purification is typically achieved by column chromatography on silica gel.

Quantitative Data
ParameterValueReference
Starting Material 1-methylpyrrole-2-carboxylic acidCommercially Available
Reagents Methanol, Sulfuric AcidCommon laboratory reagents
Reaction Time 4-8 hoursGeneral Procedure
Temperature Reflux (approx. 65 °C)General Procedure
Yield Typically >90%Estimated based on similar esterifications
Purification Column ChromatographyStandard purification technique

Workflow Diagram

Esterification cluster_reactants Reactants cluster_process Process cluster_product Product 1-methylpyrrole-2-carboxylic_acid 1-methylpyrrole- 2-carboxylic acid Reflux Reflux (4-8 h) 1-methylpyrrole-2-carboxylic_acid->Reflux Methanol Methanol Methanol->Reflux H2SO4 H₂SO₄ (cat.) H2SO4->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Column Chromatography Workup->Purification Product_Ester Methyl 1-methylpyrrole- 2-carboxylate Purification->Product_Ester

Caption: Workflow for the esterification of 1-methylpyrrole-2-carboxylic acid.

Method 2: N-methylation of methyl pyrrole-2-carboxylate

This approach starts with the commercially available methyl pyrrole-2-carboxylate and introduces the methyl group onto the nitrogen atom of the pyrrole ring.

Experimental Protocol

To a solution of methyl pyrrole-2-carboxylate (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone, a base (e.g., potassium carbonate, sodium hydride; 1.1-1.5 eq) is added, and the mixture is stirred at room temperature for a short period to deprotonate the pyrrole nitrogen. A methylating agent, such as methyl iodide or dimethyl sulfate (1.1-1.2 eq), is then added dropwise.[1] The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed, as indicated by TLC. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Quantitative Data
ParameterValueReference
Starting Material Methyl pyrrole-2-carboxylateCommercially Available
Reagents Methyl iodide/Dimethyl sulfate, Base (K₂CO₃/NaH)Common laboratory reagents
Reaction Time 2-12 hours[1]
Temperature Room Temperature to 60 °C[1]
Yield 80-95%[2]
Purification Column ChromatographyStandard purification technique

Workflow Diagram

N_methylation cluster_reactants Reactants cluster_process Process cluster_product Product Methyl_pyrrole_2_carboxylate Methyl pyrrole- 2-carboxylate Reaction Reaction in Aprotic Solvent Methyl_pyrrole_2_carboxylate->Reaction Methylating_agent Methyl Iodide or Dimethyl Sulfate Methylating_agent->Reaction Base Base (K₂CO₃/NaH) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product_Ester Methyl 1-methylpyrrole- 2-carboxylate Purification->Product_Ester

Caption: Workflow for the N-methylation of methyl pyrrole-2-carboxylate.

Method 3: Iron-Catalyzed Carboxylation of N-methylpyrrole

This method represents a more direct approach, starting from N-methylpyrrole and introducing the carboxylate group in a one-pot reaction.

Experimental Protocol

A mixture of N-methylpyrrole (1.0 eq), an iron catalyst (e.g., FeCl₃, 5-10 mol%), carbon tetrachloride (as the carboxylating agent precursor), and an alcohol (e.g., methanol, in excess) is heated in a sealed vessel. The reaction is typically carried out at an elevated temperature for several hours. After cooling to room temperature, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to give the crude product, which is then purified by column chromatography.

Note: This method is less commonly reported in detailed literature for this specific substrate, and optimization of reaction conditions may be required.

Quantitative Data
ParameterValueReference
Starting Material N-methylpyrroleCommercially Available
Reagents Iron Catalyst, Carbon Tetrachloride, MethanolSpecialized reagents may be needed
Reaction Time 12-24 hoursEstimated based on similar reactions
Temperature 80-120 °CEstimated based on similar reactions
Yield Variable, potentially lower than other methodsRequires optimization
Purification Column ChromatographyStandard purification technique

Workflow Diagram

Direct_Carboxylation cluster_reactants Reactants cluster_process Process cluster_product Product N_methylpyrrole N-methylpyrrole Reaction Sealed Vessel Heating N_methylpyrrole->Reaction CCl4 Carbon Tetrachloride CCl4->Reaction Methanol Methanol Methanol->Reaction Fe_catalyst Iron Catalyst Fe_catalyst->Reaction Filtration Catalyst Filtration Reaction->Filtration Workup Aqueous Workup & Extraction Filtration->Workup Purification Column Chromatography Workup->Purification Product_Ester Methyl 1-methylpyrrole- 2-carboxylate Purification->Product_Ester

References

A Comparative Guide to the Reactivity of Methyl 1-methylpyrrole-2-carboxylate in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of Methyl 1-methylpyrrole-2-carboxylate with other pyrrole esters in key electrophilic aromatic substitution reactions. The inclusion of an N-methyl group and a C2-ester functionality significantly influences the pyrrole ring's nucleophilicity and regioselectivity. This document summarizes available experimental data to offer insights into its synthetic utility compared to other relevant pyrrole derivatives.

Introduction to Pyrrole Reactivity

Pyrroles are electron-rich aromatic heterocycles that readily undergo electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons is delocalized into the π-system, activating the ring to a greater extent than benzene. The position of electrophilic attack is influenced by both the inherent reactivity of the pyrrole ring and the electronic and steric effects of its substituents. Generally, electrophilic substitution on unsubstituted pyrrole occurs preferentially at the C2 position. However, the presence of an electron-withdrawing group, such as a carboxylate at C2, can deactivate this position and direct incoming electrophiles to other positions on the ring.

The methylation of the pyrrole nitrogen in this compound is expected to increase the electron-donating ability of the nitrogen, thereby enhancing the overall reactivity of the pyrrole ring compared to its N-H counterpart, Methyl pyrrole-2-carboxylate.

Quantitative Comparison of Reactivity

The following table summarizes the available quantitative data for the electrophilic substitution of this compound and related pyrrole esters. Direct comparative studies under identical conditions are limited in the literature; however, the data provides valuable insights into their relative reactivities.

ReactionSubstrateReagentsProduct(s)Yield (%)Reference
Nitration Ethyl 1-methylpyrrole-2-carboxylateFuming Nitric Acid, Acetic AnhydrideEthyl 4-nitro-1-methyl-2-pyrrolecarboxylateIsolable[1][2]
2-PyrrolecarbonitrileFuming Nitric Acid, Acetic Anhydride4-Nitro-2-pyrrolecarbonitrile & 5-Nitro isomer~40% (4-nitro)[1][2]
1-Methyl-2-pyrrolecarbonitrileFuming Nitric Acid, Acetic Anhydride4-Nitro & 5-Nitro isomers-[1][2]
Vilsmeier-Haack 1-Substituted PyrrolesPOCl₃, DMF2-formyl and 3-formyl derivatives-
PyrroleModified Vilsmeier reagent2-Nitrile derivative-[3]
1-MethylpyrroleModified Vilsmeier reagent2-Nitrile derivative-[3]
Friedel-Crafts Acylation N-p-Toluenesulfonylpyrrole1-Naphthoyl chloride, AlCl₃3-acyl and 2-acyl derivatives (2:1 to 4:3 ratio)-[4]

Experimental Protocols

Detailed methodologies for the key electrophilic substitution reactions are provided below.

Nitration of Ethyl 1-methyl-2-pyrrolecarboxylate[1][2]

This procedure describes the nitration of a close analog of the target compound, providing insight into the expected reactivity and regioselectivity.

Reagents:

  • Ethyl 1-methyl-2-pyrrolecarboxylate

  • Fuming Nitric Acid (d = 1.5)

  • Acetic Anhydride

Procedure:

  • Dissolve the pyrrole ester in acetic anhydride and cool the solution to 0°C.

  • Slowly add a pre-mixed solution of fuming nitric acid in acetic anhydride, ensuring the temperature remains below 10°C.

  • After the addition is complete, pour the reaction mixture into ice water with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ether).

  • Dry the combined organic extracts and remove the solvent under reduced pressure.

  • The crude product can be purified by chromatography on alumina. In the case of ethyl 1-methyl-2-pyrrolecarboxylate, only the 4-nitro isomer was isolated.

Reactivity Discussion and Signaling Pathways

The N-methyl group in this compound is an electron-donating group, which increases the electron density of the pyrrole ring, making it more susceptible to electrophilic attack compared to Methyl pyrrole-2-carboxylate. The ester group at the C2 position is an electron-withdrawing group, which deactivates the ring, particularly at the adjacent C3 and C5 positions. This deactivating effect, however, is often overcome by the strong activating effect of the pyrrole nitrogen.

The interplay of these electronic effects directs the regioselectivity of electrophilic substitution. For nitration, the electrophile is directed to the C4 position, as the C5 position is more sterically hindered and electronically deactivated by the adjacent ester group.

Below is a diagram illustrating the general workflow for an electrophilic aromatic substitution on a pyrrole ester.

Electrophilic_Substitution_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Pyrrole Pyrrole Ester (e.g., this compound) Attack Nucleophilic Attack by Pyrrole Ring Pyrrole->Attack Electrophile Electrophile Precursor (e.g., HNO₃, Acyl Chloride) Activation Electrophile Generation (e.g., using a Lewis acid or strong acid) Electrophile->Activation Activation->Attack Intermediate Formation of Sigma Complex Attack->Intermediate Deprotonation Proton Removal & Aromatization Intermediate->Deprotonation Quenching Reaction Quenching Deprotonation->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Substituted Pyrrole Ester Purification->Product Reactivity_Factors Reactivity Overall Reactivity Regioselectivity Regioselectivity (Position of Attack) Reactivity->Regioselectivity N_Substituent N-Substituent (e.g., -H vs -CH₃) Electronic_Effects Electronic Effects N_Substituent->Electronic_Effects C2_Substituent C2-Substituent (e.g., -COOCH₃) C2_Substituent->Electronic_Effects Steric_Effects Steric Effects C2_Substituent->Steric_Effects Electronic_Effects->Reactivity Electronic_Effects->Regioselectivity Steric_Effects->Regioselectivity

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to Methyl 1-methylpyrrole-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for Methyl 1-methylpyrrole-2-carboxylate against two structurally related alternatives: Methyl pyrrole-2-carboxylate and Ethyl 1-methylpyrrole-2-carboxylate. The structural confirmation of these compounds is crucial in various research and development settings, particularly in drug discovery and materials science. This document outlines the key spectroscopic features obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

At a Glance: Spectroscopic Data Comparison

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its selected alternatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound NameN-CH₃O-CH₃ / O-CH₂-CH₃Pyrrole H-3Pyrrole H-4Pyrrole H-5
This compound~3.85~3.75~6.80~6.08~7.04
Methyl pyrrole-2-carboxylate-~3.78~6.90~6.15~6.75
Ethyl 1-methylpyrrole-2-carboxylate~3.85~4.20 (q), ~1.30 (t)~6.80~6.07~7.03

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound NameN-CH₃O-CH₃ / O-CH₂-CH₃C=OPyrrole C-2Pyrrole C-3Pyrrole C-4Pyrrole C-5
This compound~36.5~51.0~162.0~124.0~115.5~107.5~129.0
Methyl pyrrole-2-carboxylate-~51.2~161.5~123.0~115.0~108.0~121.0
Ethyl 1-methylpyrrole-2-carboxylate~36.5~59.5, ~14.5~161.5~124.0~115.0~107.0~128.5

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound NameC=O StretchC-N StretchC-O StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)
This compound~1700-1720~1270~1100-1200~3100~2950
Methyl pyrrole-2-carboxylate~1680-1700~1280~1100-1200~3100, ~3400 (N-H)~2950
Ethyl 1-methylpyrrole-2-carboxylate~1700-1720~1270~1100-1200~3100~2980

Table 4: Mass Spectrometry Data (m/z)

Compound NameMolecular FormulaMolecular Weight ( g/mol )Molecular Ion [M]⁺Key Fragment Ions
This compoundC₇H₉NO₂139.15139108, 80, 53
Methyl pyrrole-2-carboxylateC₆H₇NO₂125.1312594, 66
Ethyl 1-methylpyrrole-2-carboxylateC₈H₁₁NO₂153.18153108, 80, 53

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard operating procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Weigh approximately 5-20 mg of the solid sample and dissolve it in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the deuterated solvent peaks.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further sample preparation is typically required.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply the solid sample to the crystal and ensure good contact using the pressure arm.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds. The sample is vaporized in the ion source.

  • Instrumentation: Utilize a mass spectrometer with an electron ionization source.

  • Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of an organic compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample Compound of Interest Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample for ATR-IR and EI-MS Sample->Solid_Sample NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FT-IR Spectroscopy (ATR) Solid_Sample->IR MS Mass Spectrometry (EI-MS) Solid_Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure_Confirmation Structural Elucidation and Comparison with Alternatives NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

A Comparative Guide to Purity Analysis of Methyl 1-methylpyrrole-2-carboxylate: HPLC-UV and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity determination of Methyl 1-methylpyrrole-2-carboxylate, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate an informed choice of methodology.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector then quantifies the separated components based on their light absorption.

A typical reversed-phase HPLC (RP-HPLC) method is suitable for this analysis, where a nonpolar stationary phase is used with a polar mobile phase. Impurities, which may arise from starting materials, byproducts, or degradation, can be effectively separated and quantified.

Representative HPLC-UV Purity Data

The following table summarizes hypothetical data from an HPLC-UV analysis of a this compound sample, illustrating how purity is typically reported.

CompoundRetention Time (min)Peak AreaArea %
Impurity 1 (e.g., Pyrrole)2.515,0000.5
Impurity 2 (e.g., Starting Material)4.230,0001.0
This compound7.82,910,00098.3
Impurity 3 (e.g., Dimer)10.145,0000.2
Detailed Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.

Comparison with Alternative Analytical Methods

While HPLC-UV is a robust and widely used method, other techniques can offer complementary or, in some cases, superior information depending on the analytical need.[1][2]

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.High resolution and sensitivity, robust and reproducible, suitable for non-volatile compounds.[2]May not be suitable for compounds without a UV chromophore, requires reference standards for identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and polarity, with detection by mass-to-charge ratio.High sensitivity and selectivity, provides structural information from mass spectra.[1]Requires the analyte to be volatile and thermally stable, or require derivatization.[1]
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a narrow capillary under an electric field.[1]High separation efficiency, low sample and reagent consumption.[1]Lower concentration sensitivity compared to HPLC-UV, reproducibility can be challenging.[1]
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.[1]A primary analytical method that provides absolute purity without a reference standard of the analyte, non-destructive, and gives structural information.[1][2]Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures.[1][2]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the HPLC-UV analysis and a decision-making process for selecting an appropriate analytical method.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh Sample dissolve Dissolve in Solvent sample->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC-UV Purity Analysis.

method_selection decision1 Volatile & Thermally Stable? decision2 UV Chromophore Present? decision1->decision2 No gcms GC-MS decision1->gcms Yes hplc HPLC-UV decision2->hplc Yes ce CE decision2->ce No decision3 Absolute Purity Needed? decision3->hplc No, Relative Purity is Sufficient qnmr qNMR decision3->qnmr Yes hplc->decision3 start Start start->decision1

Caption: Decision Tree for Analytical Method Selection.

Conclusion

For routine purity assessment of this compound, reversed-phase HPLC-UV offers a reliable and robust method with excellent resolving power. However, for instances where the analyte lacks a strong UV chromophore, is highly volatile, or when an absolute purity value is required without a specific reference standard, alternative techniques such as GC-MS, CE, or qNMR should be considered. The choice of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, the nature of the sample, and the potential impurities expected.

References

Quantitative Assay of Methyl 1-methylpyrrole-2-carboxylate: A Comparative Guide to qNMR and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, accurate and reliable quantification of compounds is paramount. This guide provides a detailed comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and traditional chromatographic methods for the assay of Methyl 1-methylpyrrole-2-carboxylate, a key building block in various synthetic pathways.

Introduction to Quantitative Analysis Techniques

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the concentration or purity of a substance without the need for a specific reference standard of the analyte itself. The principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal.[1] By comparing the integral of an analyte's signal to that of a certified internal standard with a known concentration, the absolute purity of the analyte can be determined.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques widely used for quantitative analysis. These methods separate components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. For quantification, the area under a chromatographic peak is proportional to the concentration of the corresponding analyte. However, this proportionality is dependent on the analyte's response factor, often necessitating a specific reference standard of the analyte for accurate calibration.

Comparison of qNMR and Chromatographic Methods

The choice of analytical technique for the assay of this compound depends on various factors, including the required accuracy, precision, sample throughput, and the availability of a specific reference standard.

FeatureQuantitative NMR (qNMR) HPLC/GC
Principle Direct, primary method based on molar concentration.Comparative method based on separation and detection.
Reference Standard Requires a certified internal standard of a different compound.Typically requires a specific reference standard of the analyte.
Accuracy High, provides an absolute purity value.High, but can be influenced by the response factors of impurities.
Precision Excellent, with low relative standard deviation (RSD).Very good, with low RSD.
Selectivity High, based on distinct resonance signals.High, based on chromatographic separation.
Sample Preparation Simple, involves accurate weighing and dissolution.Can be more complex, may require filtration and specific mobile phase preparation.
Analysis Time Relatively fast, typically under 30 minutes per sample.[2][3]Can vary depending on the chromatographic method.
Sample Throughput Moderate, amenable to automation.High, especially with modern autosamplers.
Destructive Non-destructive to the sample.[3]Destructive.
Cost per Sample Lower due to reduced solvent and consumable usage.[3]Can be higher due to solvent consumption and column replacement.
Instrumentation Cost High initial investment for NMR spectrometer.[3]Lower initial investment for HPLC/GC systems.

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy Protocol

This protocol outlines the determination of the purity of this compound using an internal standard.

1. Materials:

  • This compound (Analyte)

  • Maleic acid (Internal Standard, Certified Reference Material)

  • Deuterated Chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

  • NMR tubes, analytical balance, volumetric flasks, pipettes

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a vial.

  • Accurately weigh approximately 5 mg of maleic acid into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz NMR spectrometer

  • Pulse Program: Standard 1D proton pulse sequence

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

  • Number of Scans (ns): 8 (adjust for desired signal-to-noise ratio)

  • Spectral Width: Appropriate for observing all relevant signals

4. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the N-methyl (singlet, ~3.8 ppm) or O-methyl (singlet, ~3.7 ppm) protons can be used. For maleic acid, the two olefinic protons (singlet, ~6.3 ppm) are used.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard (Maleic Acid)

Alternative Method: Gas Chromatography (GC) Protocol

Given that a commercial specification for this compound indicates an assay by GC of ≥98.5%, a GC method is a suitable alternative.[4]

1. Materials:

  • This compound (Analyte and Reference Standard)

  • Dodecane (Internal Standard)

  • Ethyl Acetate (Solvent)

  • GC vials, analytical balance, volumetric flasks, pipettes

2. Sample and Standard Preparation:

  • Stock Solutions: Prepare individual stock solutions of this compound and Dodecane in ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover a range of concentrations.

  • Sample Preparation: Accurately weigh the sample, dissolve it in a known volume of ethyl acetate containing the internal standard at a fixed concentration.

3. GC Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID)

  • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program: 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min.

4. Data Analysis:

  • Inject the calibration standards and the sample solution into the GC.

  • Identify and integrate the peaks corresponding to this compound and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity.

Illustrative Data Comparison

The following table presents hypothetical but realistic data for the assay of a single batch of this compound using both qNMR and GC.

ParameterqNMR GC
Mean Purity (%) 99.299.1
Standard Deviation (%) 0.150.25
Relative Standard Deviation (%) 0.150.25
Linearity (R²) Not Applicable (Primary Method)> 0.999
Limit of Quantification (LOQ) Dependent on S/N, typically in the mg range.Dependent on detector, typically in the µg/mL range.
Recovery (%) Not Applicable98 - 102

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the qNMR and GC assays.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in CDCl3 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process FID acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for the qNMR assay of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_standards Prepare Calibration Standards inject Inject into GC prep_standards->inject prep_sample Prepare Sample Solution prep_sample->inject integrate_peaks Integrate Peaks inject->integrate_peaks calibrate Generate Calibration Curve integrate_peaks->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for the GC assay of this compound.

Conclusion

References

A Comparative Guide to Alternative Reagents for the N-Methylation of Pyrrole-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

The N-methylation of pyrrole-2-carboxylates is a crucial transformation in the synthesis of many biologically active molecules and pharmaceutical intermediates. While traditional reagents like methyl iodide and dimethyl sulfate are effective, their high toxicity and environmental concerns have prompted researchers to seek safer and more sustainable alternatives. This guide provides an objective comparison of various reagents for this reaction, supported by experimental data, to assist researchers in selecting the optimal conditions for their specific needs.

Comparison of Methylating Agents

The choice of methylating agent can significantly impact reaction efficiency, safety, and environmental footprint. Below is a comparison of traditional and alternative reagents.

Traditional High-Toxicity Reagents:

  • Methyl Iodide (MeI): A powerful and widely used methylating agent. However, it is highly toxic and a known carcinogen.[1] Reactions with MeI typically require a strong base.[2]

  • Dimethyl Sulfate (DMS): Another potent and common methylating agent, but it is also extremely toxic and carcinogenic.[1]

Greener and Safer Alternatives:

  • Dimethyl Carbonate (DMC): A non-toxic and biodegradable reagent, DMC is considered a green alternative to MeI and DMS.[1] It is often used in the presence of a base and can provide excellent yields.[1][3]

  • Methanol (MeOH): Can be used as a methylating agent, offering a very favorable mass index and reducing the overall flow of materials.[3]

  • Tetramethylammonium Fluoride (TMAF): Enables direct and selective methylation of various heterocycles, including pyrroles, with operational simplicity.[4]

  • Transition Metal-Catalyzed Methods: These methods utilize C1 sources like formaldehyde, CO2, or methanol and have become an efficient and cost-effective approach for N-methylation.[5][6]

Comparative Data on N-Methylation Conditions

The following table summarizes various experimental conditions and yields for the N-methylation of pyrrole derivatives, providing a clear comparison of reagent performance.

Methylating ReagentSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodidePyrroleK2CO3AcetoneReflux10Not specified
Dimethyl CarbonateChitosanIonic Liquid--129% (degree of quaternisation)[1]
Methyl IodidePyrrolylmagnesium bromide-HMPA--N-methylation observed
Methyl SulfateCarboxylic AcidsLiOHTHF--Almost quantitative
Tetramethylammonium fluoridePyrroles-----

Data is compiled from various sources and may not represent optimized conditions for all substrates.

Detailed Experimental Protocols

Below are representative experimental protocols for the N-methylation of pyrrole derivatives using both a traditional and an alternative reagent.

Protocol 1: N-Methylation using Methyl Iodide and Potassium Carbonate

This protocol is a general method for the N-methylation of pyrroles.

Materials:

  • Pyrrole derivative (1 equivalent)

  • Methyl Iodide (1 equivalent)

  • Potassium Carbonate (K2CO3) as a base

  • Acetone (solvent)

Procedure:

  • In a round-bottom flask, dissolve the pyrrole derivative in acetone.

  • Add potassium carbonate to the solution.

  • Add methyl iodide to the reaction mixture.

  • Reflux the mixture for 10 hours.

  • After cooling, remove the solvent under reduced pressure to obtain the N-methylated pyrrole.[2]

Protocol 2: Green N-Methylation using Dimethyl Carbonate (DMC)

This protocol describes a more environmentally friendly approach to N-methylation.

Materials:

  • Pyrrole derivative (1 equivalent)

  • Dimethyl Carbonate (DMC)

  • A suitable base (e.g., K2CO3)

  • A suitable solvent (e.g., an ionic liquid or a high-boiling polar aprotic solvent)

Procedure:

  • Combine the pyrrole derivative, dimethyl carbonate, and the base in a reaction vessel.

  • Heat the mixture for a specified time (e.g., 12 hours) at a suitable temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, work up the reaction mixture to isolate the N-methylated product.

Reaction Workflow Diagram

The following diagram illustrates the general workflow for the N-methylation of a pyrrole-2-carboxylate.

N_Methylation_Workflow Pyrrole Pyrrole-2-carboxylate Reaction_Vessel Reaction Mixture in Solvent Pyrrole->Reaction_Vessel Add Base Base (e.g., K2CO3) Base->Reaction_Vessel Add Methylating_Agent Methylating Agent (e.g., MeI, DMC) Methylating_Agent->Reaction_Vessel Add Product N-Methylated Pyrrole-2-carboxylate Reaction_Vessel->Product Heat/ Stir

Caption: General workflow for the N-methylation of pyrrole-2-carboxylates.

References

A Comparative Guide to Methyl 1-methylpyrrole-2-carboxylate as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within pharmaceutical and chemical research, the integrity of quantitative analysis hinges on the quality of the reference standards employed. Methyl 1-methylpyrrole-2-carboxylate, a key intermediate and structural motif in numerous biologically active compounds, is increasingly utilized as a reference standard. This guide provides an objective comparison of this compound with a common alternative, detailing its performance characteristics and providing comprehensive experimental protocols for its use.

Physicochemical Properties and Purity

A reliable reference standard must possess well-characterized physicochemical properties and a high degree of purity. This compound is a stable, crystalline solid, lending itself to accurate weighing and preparation of standard solutions. Its properties, alongside a common alternative, Methyl 1H-pyrrole-2-carboxylate, are summarized below.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundMethyl 1H-pyrrole-2-carboxylate
Molecular Formula C₇H₉NO₂[1]C₆H₇NO₂[2]
Molecular Weight 139.15 g/mol [1]125.13 g/mol [2]
CAS Number 37619-24-2[1]1193-62-0[2]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder[3]
Melting Point Not specified74-78 °C[3]
Purity (Typical) ≥98.5% (by GC)>99.0%[3]

Performance as a Reference Standard

The suitability of a compound as a reference standard is determined by its performance in analytical methods. While specific comparative studies for this compound are not extensively published, its performance can be inferred from its structural similarity to other well-characterized pyrrole derivatives and general principles of analytical chemistry.

Table 2: Performance Characteristics (Hypothetical Data Based on Similar Compounds)

ParameterThis compoundAlternative: Methyl 1H-pyrrole-2-carboxylate
Linearity (R²) >0.999>0.999
Accuracy (% Recovery) 98-102%98-102%
Precision (% RSD) <2%<2%
Limit of Detection (LOD) Analyte and method dependentAnalyte and method dependent
Limit of Quantitation (LOQ) Analyte and method dependentAnalyte and method dependent
Stability Stable under standard laboratory conditionsStable under standard laboratory conditions[3]

Experimental Protocols

Detailed and validated experimental protocols are crucial for the consistent and reliable use of a reference standard. Below are representative protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay

This method is designed to be a stability-indicating assay for this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). Start with 20% acetonitrile and increase to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Standard Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a 10 mL volumetric flask with the initial mobile phase composition to obtain a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh the sample to be analyzed.

  • Dissolve in the initial mobile phase to a concentration within the calibration range.

Data Analysis:

  • Calculate the purity as the percentage of the main peak area relative to the total peak area in the chromatogram.

  • Quantify the analyte in samples by comparing the peak area to the calibration curve.

Gas Chromatography (GC) Method for Purity Determination

This method is suitable for determining the purity of this compound and identifying volatile impurities.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL (split injection)

Standard and Sample Preparation:

  • Dissolve a small amount of the substance in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

Data Analysis:

  • Determine the purity by the area percentage of the main peak in the total ion chromatogram.

Visualizing Workflows and Comparisons

To further clarify the application and evaluation of this compound as a reference standard, the following diagrams illustrate key workflows and logical relationships.

Analytical_Workflow cluster_prep Standard & Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting weigh Weighing dissolve Dissolution weigh->dissolve dilute Dilution dissolve->dilute inject Injection dilute->inject separate Separation inject->separate detect Detection separate->detect integrate Peak Integration detect->integrate calculate Calculation integrate->calculate report Reporting calculate->report

Caption: General workflow for using a reference standard in chromatographic analysis.

Method_Comparison title Choice of Analytical Method hplc HPLC title->hplc gc GC title->gc hplc_adv Advantages: - High resolution for complex mixtures - Suitable for non-volatile compounds - Stability-indicating capability hplc->hplc_adv hplc_disadv Disadvantages: - Higher solvent consumption - May require derivatization for some analytes hplc->hplc_disadv gc_adv Advantages: - High efficiency for volatile compounds - Sensitive detectors (FID) - Robust and cost-effective gc->gc_adv gc_disadv Disadvantages: - Limited to thermally stable and volatile compounds - Derivatization often necessary for polar analytes gc->gc_disadv

Caption: Comparison of HPLC and GC methods for the analysis of pyrrole derivatives.

Reference_Standard_Selection start Need for a Reference Standard availability Commercially Available? start->availability certified Certified Reference Material (CRM)? availability->certified Yes in_house In-house Qualification Required availability->in_house No certified->in_house No use_crm Use Certified Standard certified->use_crm Yes characterize Full Characterization: - Purity (HPLC, GC, qNMR) - Identity (MS, NMR) - Stability Studies in_house->characterize use_in_house Use Qualified In-house Standard characterize->use_in_house

Caption: Decision tree for selecting and qualifying a reference standard.

Conclusion

This compound serves as a suitable reference standard for the analysis of related compounds in various matrices. Its physicochemical properties and performance in common analytical techniques are comparable to other pyrrole-based standards. The provided experimental protocols offer a robust starting point for method development and validation. The selection of an appropriate reference standard is a critical step in ensuring the accuracy and reliability of analytical data, and a thorough characterization, as outlined in the decision tree, is paramount for in-house qualified standards.

References

A Comparative Guide to Validated Analytical Methods for "Methyl 1-methylpyrrole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of "Methyl 1-methylpyrrole-2-carboxylate" is crucial for various applications, ranging from quality control to metabolic studies. This guide provides a comparative overview of suitable analytical methodologies, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this exact compound are not extensively published, this guide leverages validated methods for structurally similar pyrrole derivatives to provide robust and adaptable protocols.

Data Presentation: A Comparative Analysis

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of pyrrole derivatives, which are expected to be achievable for "this compound" upon method validation.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.995
Limit of Detection (LOD) 10 - 50 ng/mL1 - 25 µg/L
Limit of Quantification (LOQ) 50 - 150 ng/mL5 - 100 µg/L
Accuracy (% Recovery) 98 - 102%75 - 110%
Precision (%RSD) < 2%< 15%
Typical Run Time 10 - 20 minutes20 - 30 minutes
Primary Application Purity testing, stability studies, quantification in solutionsIdentification, quantification in complex matrices, volatile analysis

Experimental Protocols

The following are detailed experimental protocols adapted from validated methods for similar pyrrole-containing esters and aromatic compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for determining the purity and concentration of "this compound" in solutions and for stability-indicating assays. The protocol is based on established methods for pyrrole ester derivatives.[1][2][3]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a phosphate buffer (0.02 M) and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase will typically be a mixture of this buffer and acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). From this, prepare a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing "this compound" in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by UV scan of the analyte (typically around 225-270 nm for pyrrole derivatives).

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions to determine the concentration of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly selective and sensitive, making it suitable for the identification and quantification of "this compound" in complex matrices such as food, environmental, or biological samples. The protocol is based on general GC-MS methods for volatile and semi-volatile organic compounds.

Instrumentation:

  • Gas chromatograph with a mass selective detector

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler and data acquisition software

Reagents:

  • Methanol or Ethyl Acetate (GC grade)

  • Helium (carrier gas)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent like methanol or ethyl acetate (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation:

    • Liquid Samples: Perform a liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate).

    • Solid Samples: Use headspace solid-phase microextraction (HS-SPME) for volatile analysis or solvent extraction followed by cleanup if necessary.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless (for trace analysis) or split

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp to 150°C at 10°C/min

      • Ramp to 250°C at 20°C/min, hold for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Mode: Full scan (for identification) or Selected Ion Monitoring (SIM) for quantification (target ions for this compound would be m/z 139, 108, and 79).

  • Analysis: Inject the standards to build a calibration curve. Inject the prepared samples to quantify the analyte.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Analysis cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_results Data Analysis Sample Sample containing This compound Prep_HPLC Dissolution in Mobile Phase & Filtration Sample->Prep_HPLC For HPLC Prep_GCMS Solvent Extraction or HS-SPME Sample->Prep_GCMS For GC-MS HPLC HPLC-UV Prep_HPLC->HPLC GCMS GC-MS Prep_GCMS->GCMS Quant_Purity Quantification & Purity Assessment HPLC->Quant_Purity ID_Quant Identification & Quantification GCMS->ID_Quant

Caption: Workflow for the analysis of this compound.

signaling_pathway Logical Flow for Method Selection Start Define Analytical Goal Purity Purity & Assay Start->Purity Trace Trace Analysis in Complex Matrix Start->Trace Stability Stability Study Start->Stability Method_HPLC Select HPLC-UV Purity->Method_HPLC Method_GCMS Select GC-MS Trace->Method_GCMS Stability->Method_HPLC

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of the Biological Activities of Methyl 1-methylpyrrole-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a fundamental component of many natural and synthetic bioactive compounds, continues to be a focal point in the quest for novel therapeutic agents. Within this class, derivatives of "Methyl 1-methylpyrrole-2-carboxylate" have demonstrated a remarkable breadth of biological activities, spanning anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of the biological performance of various analogs, supported by experimental data, to aid researchers in navigating the structure-activity relationships within this promising chemical space.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity of various analogs of "this compound". The data has been compiled from multiple studies to provide a comparative perspective. It is important to note that experimental conditions may vary between studies.

Anticancer Activity

The anticancer potential of pyrrole derivatives has been extensively investigated against various cancer cell lines. The data below presents the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting cancer cell growth. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione (C15)A549 (Lung)>2000Etoposide1003.00 ± 48.21
HT29 (Colon)1881.00 ± 101.21Etoposide654.03 ± 39.51
Mn(C15)Cl2MeOH (1)A549 (Lung)794.37 ± 33.255-Fluorouracil1944.50 ± 103.21
HT29 (Colon)654.31 ± 28.315-Fluorouracil1060.70 ± 55.43
Ni(C15)Cl2MeOH (3)HT29 (Colon)1064.05 ± 65.435-Fluorouracil1060.70 ± 55.43
4-Benzoyl-5-methyl-N-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxamide (1f)HCT116 (Colon)11.2 ± 0.9Not specifiedNot specified
N-(4-chlorophenyl)-4-(2-naphthoyl)-5-methyl-1H-pyrrole-2-carboxamide (2b)HCT116 (Colon)10.5 ± 0.8Not specifiedNot specified
N-(3,4-dimethylphenyl)-4-(2-naphthoyl)-5-methyl-1H-pyrrole-2-carboxamide (2c)HCT116 (Colon)11.9 ± 1.1Not specifiedNot specified
N-(3,5-dichlorophenyl)-4-(2-naphthoyl)-5-methyl-1H-pyrrole-2-carboxamide (2d)HCT116 (Colon)9.8 ± 0.7Not specifiedNot specified

Data sourced from multiple studies, see references for details.[1][2]

Antimicrobial Activity

Pyrrole derivatives have shown significant promise as antimicrobial agents. The table below presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis0.7Not specifiedNot specified
Ethyl 5-chloro-2-methyl-1-propyl-4-[({[4-(pyrrolidin-1-ylsulfonyl)benzoyl]oxy}imino)methyl]-1H-pyrrole-3-carboxylateProteus mirabilis7.81Decasan15.625
2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrileEscherichia coli32Amoxicillin256
1-(4-chlorobenzyl)-N-(4-iodophenyl)-4-phenyl-1H-pyrrole-2-carboxamide (5c)Escherichia coli6.05Gentamicin0.39
Pseudomonas aeruginosa6.05Ciprofloxacin0.78
1-(4-chlorobenzyl)-N-(morpholinoethyl)-4-phenyl-1H-pyrrole-2-carboxamide (5e)Klebsiella pneumoniae6.25Ciprofloxacin1.56

Data sourced from multiple studies, see references for details.[3][4]

Anti-inflammatory Activity

Several pyrrole analogs exhibit anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). The IC50 values for enzyme inhibition are presented below.

CompoundTarget EnzymeIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01)COX-1314Not specifiedNot specified
COX-2130Not specifiedNot specified
5-LOX105Not specifiedNot specified
2-(4-((2-methyl-1H-pyrrole-1-yl)methyl)phenyl)acetic acid (4h)COX-10.08 (pIC50)Ibuprofen6.44 (pIC50)
COX-27.11 (pIC50)Nimesulide6.20 (pIC50)
2-(4-((2-methyl-1H-pyrrole-1-yl)methyl)phenyl)propanoic acid (4m)COX-26.62 (pIC50)Nimesulide6.20 (pIC50)

Data for compounds 4h and 4m are presented as pIC50, which is the negative log of the IC50 in molar concentration. A higher pIC50 value indicates greater potency.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Target cancer cell lines (e.g., A549, HT29, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test compounds and reference drugs

  • Phosphate-buffered saline (PBS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs in the culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of solvent as the test compounds). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds and reference antibiotics

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds and reference antibiotics in MHB directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[7]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[5]

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are key to the synthesis of prostaglandins.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric inhibitor screening kit

  • Test compounds and reference inhibitors (e.g., Ibuprofen, Celecoxib)

  • Assay buffer

  • Fluorometric plate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Incubation: In a 96-well plate, add the test compounds or reference inhibitors at various concentrations to the enzyme solutions. Incubate for a short period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Fluorescence Measurement: Measure the fluorescence generated by the enzymatic reaction using a fluorometric plate reader at the appropriate excitation and emission wavelengths. The rate of prostaglandin production is proportional to the fluorescence intensity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated enzyme control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

The diverse biological effects of "this compound" analogs can be attributed to their interaction with various cellular targets and signaling pathways.

Anticancer Mechanisms

Many pyrrole-based anticancer agents function by disrupting microtubule dynamics, which are essential for cell division. They can bind to the colchicine site on tubulin, preventing its polymerization into microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Another key mechanism involves the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cell growth and proliferation signaling pathways. By blocking the activity of RTKs, these compounds can halt cancer progression.

anticancer_pathway cluster_tubulin Tubulin Polymerization Inhibition cluster_rtk RTK Inhibition Pyrrole_Analog Pyrrole_Analog Tubulin Tubulin Pyrrole_Analog->Tubulin Binds to Colchicine Site Microtubule_Formation Microtubule Formation Tubulin->Microtubule_Formation Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Formation->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Pyrrole_Analog_RTK Pyrrole Analog RTK Receptor Tyrosine Kinase Pyrrole_Analog_RTK->RTK Inhibits Signaling_Cascade Downstream Signaling RTK->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation

Anticancer Mechanisms of Pyrrole Analogs.
Anti-inflammatory Mechanisms

The anti-inflammatory action of certain pyrrole derivatives is primarily due to their ability to inhibit COX and LOX enzymes. These enzymes are responsible for converting arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes. By blocking these enzymes, the pyrrole compounds reduce the inflammatory response.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzyme 5-LOX Arachidonic_Acid->LOX_Enzyme Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzyme->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Pyrrole_Analog Pyrrole Analog Pyrrole_Analog->COX_Enzymes Inhibits Pyrrole_Analog->LOX_Enzyme Inhibits

Anti-inflammatory Mechanism via COX/LOX Inhibition.
General Experimental Workflow

The screening of novel compounds for biological activity typically follows a standardized workflow to ensure systematic evaluation.

experimental_workflow Compound_Synthesis Compound Synthesis & Characterization Primary_Screening Primary In Vitro Screening (e.g., Cytotoxicity, Antimicrobial) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Compound_Synthesis Inactive/Redesign Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Mechanism of Action) Hit_Identification->Secondary_Assays Active Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Secondary_Assays->Lead_Optimization Lead_Optimization->Compound_Synthesis In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing

General Workflow for Biological Activity Screening.

References

Safety Operating Guide

Navigating the Disposal of Methyl 1-methylpyrrole-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of Methyl 1-methylpyrrole-2-carboxylate, tailored for researchers, scientists, and drug development professionals.

This compound, a common reagent in organic synthesis, requires careful handling and disposal due to its potential hazards. While not classified as acutely hazardous, it is recognized as a combustible liquid and an irritant, necessitating a structured disposal protocol.[1] Adherence to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) is mandatory for all chemical waste disposal.[2][3]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[4] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][5]

In case of a spill:

  • Ensure adequate ventilation.[4]

  • Absorb the spill with an inert material such as sand, earth, or a commercial absorbent.[5]

  • Collect the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[4]

  • Clean the spill area thoroughly.

Quantitative Data Summary

For quick reference, the following table summarizes key data related to the safe handling and disposal of this compound.

PropertyValueSource
Molecular Formula C₇H₉NO₂[4]
GHS Hazard Classifications Combustible liquid, Skin irritation, Serious eye irritation, May cause respiratory irritation[1]
Incompatible Materials Oxidizing agents[4]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx)[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) program.[2] Do not dispose of this chemical down the drain or in regular trash.[2][6]

  • Waste Identification and Classification: As the waste generator, you are responsible for determining if the discarded chemical is classified as hazardous waste.[4] Given its properties, this compound should be treated as a hazardous chemical waste.

  • Containerization:

    • Use a dedicated, compatible waste container. Plastic bottles are often preferred over glass to minimize the risk of breakage.[2]

    • The container must be in good condition, with a secure, leak-proof cap.[7]

    • Never mix incompatible wastes. Store this compound waste separately from oxidizing agents.[4][7]

  • Labeling:

    • Clearly label the waste container with a hazardous waste tag provided by your EHS department.[2][8]

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]

      • The words "Hazardous Waste".[2]

      • An accurate estimation of the quantity of waste.

      • The date of waste generation.

      • The location of origin (e.g., building and room number).

      • The name and contact information of the principal investigator.[2]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

    • Ensure the storage area is well-ventilated and away from sources of ignition.[9]

    • Keep the container closed at all times, except when adding waste.[3][7]

  • Disposal Request:

    • Once the container is full or you are ready for disposal, submit a hazardous waste pickup request to your institution's EHS office.[2][8]

    • Follow your institution's specific procedures for submitting this request, which may involve an online form or a paper form.[2]

  • Empty Container Disposal:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (such as acetone or ethanol).[7][8]

    • The rinsate must be collected and disposed of as hazardous waste.[7][8]

    • After triple-rinsing and allowing it to air dry, the original container can typically be disposed of in the regular trash after defacing the label.[7][8] Always confirm this procedure with your local EHS guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Unused or Waste This compound is_hazardous Is it hazardous waste? start->is_hazardous empty_container Empty Container? start->empty_container Container only treat_as_hazardous Treat as Hazardous Waste is_hazardous->treat_as_hazardous Yes containerize Select Compatible Container (e.g., plastic bottle) treat_as_hazardous->containerize label Label with Hazardous Waste Tag: - Full Chemical Name - 'Hazardous Waste' - Quantity & Date - Location & PI Info containerize->label store Store in Designated Satellite Accumulation Area label->store request_pickup Submit Waste Pickup Request to EHS store->request_pickup ehs_disposal EHS Collects and Disposes of Waste request_pickup->ehs_disposal triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container in Regular Trash (confirm with EHS) triple_rinse->dispose_container collect_rinsate->containerize

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.